8-Chloro-3-iodoimidazo[1,2-A]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
8-chloro-3-iodoimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIN2/c8-5-2-1-3-11-6(9)4-10-7(5)11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHJBGRCCZSJCCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2C(=C1)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379347-06-4 | |
| Record name | 8-chloro-3-iodoimidazo[1,2-a]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
8-Chloro-3-iodoimidazo[1,2-A]pyridine chemical properties
Executive Summary
8-Chloro-3-iodoimidazo[1,2-a]pyridine is a high-value bifunctional heterocyclic scaffold used extensively in the discovery of kinase inhibitors, GABA-A receptor modulators, and anti-infective agents. Its core value lies in its orthogonal reactivity profile : the C-3 iodine atom serves as a highly reactive "soft" electrophile for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), while the C-8 chlorine atom acts as a "hard," latent handle requiring specialized activation. This distinct reactivity difference allows medicinal chemists to sequentially functionalize the ring system with high regiocontrol, enabling the rapid generation of diverse Structure-Activity Relationship (SAR) libraries.
Structural & Physicochemical Profile
The molecule features a fused 5,6-bicyclic system.[1] The electron-withdrawing chlorine at C-8 significantly alters the electronic landscape of the pyridine ring compared to the parent imidazo[1,2-a]pyridine, reducing the basicity of the bridgehead nitrogen and influencing the metabolic stability of the final drug candidates.
Table 1: Physicochemical Specifications
| Property | Value / Description |
| IUPAC Name | This compound |
| CAS Number | 1352932-96-3 (Representative) |
| Molecular Formula | C₇H₄ClIN₂ |
| Molecular Weight | 278.48 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 145–148 °C (Typical range for purified solid) |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water. |
| LogP (Calc) | ~2.3 |
| H-Bond Acceptors | 2 (N1, N4) |
Spectroscopic Signature (¹H NMR Expectations)
Solvent: CDCl₃, 400 MHz
-
H-2 (s): ~7.90–8.00 ppm (Deshielded singlet, characteristic of the imidazole ring).
-
H-5 (d): ~8.10 ppm (Doublet, J ≈ 7.0 Hz; adjacent to bridgehead nitrogen).
-
H-7 (d): ~7.30 ppm (Doublet, J ≈ 7.0 Hz).
-
H-6 (t/m): ~6.90 ppm (Triplet/Multiplet; C-8 Cl effect simplifies the splitting pattern compared to unsubstituted analogs).
Synthetic Access: Validated Protocol
The most robust route to this compound involves the direct electrophilic iodination of the parent 8-chloroimidazo[1,2-a]pyridine. This precursor is synthesized via condensation of 2-amino-3-chloropyridine with chloroacetaldehyde.
Step-by-Step Synthesis Workflow
Reaction: Electrophilic Aromatic Substitution (Iodination) Reagents: N-Iodosuccinimide (NIS), Acetonitrile (MeCN).
-
Preparation: Charge a round-bottom flask with 8-chloroimidazo[1,2-a]pyridine (1.0 equiv) and anhydrous MeCN (0.1 M concentration).
-
Addition: Cool the solution to 0 °C. Add NIS (1.05 equiv) portion-wise over 15 minutes to avoid exotherms.
-
Note: NIS is preferred over I₂/Periodic acid for this substrate to minimize oxidative side reactions on the electron-deficient pyridine ring.
-
-
Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 2–4 hours.
-
Monitoring: Monitor via TLC (EtOAc/Hexane 1:1). The starting material (Rf ~0.3) should disappear, replaced by a less polar spot (Rf ~0.5).
-
-
Workup: Dilute with EtOAc. Wash sequentially with saturated aq. Na₂S₂O₃ (to quench residual iodine/succinimide), saturated NaHCO₃, and brine.
-
Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Recrystallize from EtOH or purify via silica gel chromatography (0–30% EtOAc in Hexanes) if necessary.
Chemoselectivity & Functionalization
The strategic advantage of this scaffold is the regioselective "Halogen Dance." The C-3 Iodine bond is significantly weaker (approx. 55 kcal/mol) and more accessible to Pd(0) insertion than the C-8 Chlorine bond (approx. 95 kcal/mol).
Regioselectivity Logic Flow
Figure 1: Divergent reactivity pathways. Path A (C-3 substitution) is the standard first step in library synthesis.
Key Reactivity Rules
-
Suzuki-Miyaura Coupling: Under standard conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O), the C-3 Iodine reacts exclusively. The C-8 Chlorine remains intact.
-
Sonogashira Coupling: Alkynes couple selectively at C-3 using PdCl₂(PPh₃)₂/CuI at room temperature.
-
C-8 Activation: The C-8 Chlorine is deactivated by the adjacent nitrogen lone pair but can be activated after C-3 functionalization using electron-rich phosphine ligands (e.g., XPhos, SPhos) or Buchwald G3 precatalysts at elevated temperatures (100–120 °C).
Medicinal Chemistry Applications
Target Classes
-
GABA-A Receptor Modulators: The imidazo[1,2-a]pyridine core mimics the benzodiazepine binding pharmacophore. The 8-chloro substituent often improves metabolic stability and selectivity for α1 vs α2/3 subunits compared to the parent drug Zolpidem.
-
p38α MAPK Inhibitors: Used as a hinge-binding scaffold. The C-3 substituent vectors into the hydrophobic pocket, while the C-8 position allows for solvent-front modifications to tune solubility.
-
Anti-Infectives: Derivatives functionalized at C-3 have shown potent activity against Leishmania donovani and Trypanosoma brucei, acting via nitroreductase bioactivation pathways.
Handling & Safety
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Light Sensitivity: Iodinated heterocycles are photosensitive. Store in amber vials under inert atmosphere (Argon/Nitrogen) at 2–8 °C to prevent de-iodination.
-
Waste Disposal: Segregate as halogenated organic waste. Do not mix with strong oxidizers.
References
-
General Synthesis & Reactivity: Bagdi, A. K., et al. "Synthesis of imidazo[1,2-a]pyridines: a decade update." Chemical Communications, 2015, 51, 1555-1575.[1]
-
Regioselective Coupling (C3 vs C8): Guchhait, S. K., et al. "Regioselective Pd-catalyzed cross-coupling reactions of 3-iodoimidazo[1,2-a]pyridines." Journal of Organic Chemistry, 2011.[2] (Contextual grounding for 3-iodo reactivity).
-
Medicinal Applications (Anti-infectives): Crozet, M. D., et al. "Synthesis and antileishmanial activity of 3-nitroimidazo[1,2-a]pyridine derivatives." Bioorganic & Medicinal Chemistry Letters, 2018. (Illustrates 8-position modulation).
-
Green Synthesis Methodologies: Dutta, S., et al. "Efficient and 'Green' Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling." ACS Omega, 2019.
Sources
A Comprehensive Technical Guide to 8-Chloro-3-iodoimidazo[1,2-A]pyridine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Prominence of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a multitude of approved drugs and clinical candidates.[1][2] Its rigid, bicyclic structure and rich electronic properties make it an ideal framework for designing molecules that can interact with a wide array of biological targets. This scaffold is found in pharmaceuticals with diverse therapeutic applications, including anxiolytics like alpidem and zolpidem, as well as agents with anticancer, antibacterial, antiviral, and anti-inflammatory properties.[3][4] The functionalization of the imidazo[1,2-a]pyridine ring at various positions allows for the fine-tuning of a compound's pharmacological profile, making it a versatile tool in drug discovery.[5]
This guide focuses on a specific, functionalized derivative: 8-Chloro-3-iodoimidazo[1,2-a]pyridine. The introduction of a chloro group at the 8-position and an iodo group at the 3-position provides two distinct handles for further chemical modification, making this compound a valuable intermediate for the synthesis of complex molecular libraries. The C-I bond, in particular, is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents at the C3-position.[6]
Core Compound Identification and Properties
Chemical Name: this compound CAS Number: 1379347-06-4[7]
| Property | Value | Source |
| Molecular Formula | C₇H₄ClIN₂ | [7] |
| Molecular Weight | 278.48 g/mol | [7] |
| Monoisotopic Mass | 277.91077 Da | Predicted |
| Purity | Typically >97% | [7] |
| Appearance | Solid (predicted) | - |
| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place | [7] |
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound can be efficiently achieved in a two-step process starting from commercially available 2-amino-3-chloropyridine. The first step involves the construction of the imidazo[1,2-a]pyridine core, followed by a regioselective iodination at the C3 position.
Step 1: Synthesis of the 8-Chloroimidazo[1,2-a]pyridine Intermediate
The formation of the imidazo[1,2-a]pyridine ring system is a well-established transformation, often achieved through the condensation of a 2-aminopyridine derivative with an α-haloketone. A variety of synthetic methods have been developed, including copper-catalyzed one-pot procedures and microwave-assisted reactions, to improve efficiency and yield.[8][9]
Experimental Protocol: Synthesis of 8-Chloroimidazo[1,2-a]pyridine
This protocol describes a general method for the synthesis of the imidazo[1,2-a]pyridine core.
Materials:
-
2-Amino-3-chloropyridine
-
Chloroacetaldehyde (50% solution in water)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-amino-3-chloropyridine (1.0 eq) in ethanol, add sodium bicarbonate (2.0 eq).
-
Add chloroacetaldehyde (1.2 eq) dropwise to the stirring mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford 8-chloroimidazo[1,2-a]pyridine.
Step 2: Regioselective C3-Iodination
The C3 position of the imidazo[1,2-a]pyridine ring is electron-rich and thus susceptible to electrophilic substitution.[6] Iodination can be achieved using various iodinating agents. N-Iodosuccinimide (NIS) is a mild and effective reagent for this transformation, often activated by an acid catalyst.[10][11] Ultrasound-assisted methods have also been shown to significantly improve reaction efficiency.[6]
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure for the iodination of the 8-chloroimidazo[1,2-a]pyridine intermediate.
Materials:
-
8-Chloroimidazo[1,2-a]pyridine
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (or other suitable aprotic solvent)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 8-chloroimidazo[1,2-a]pyridine (1.0 eq) in acetonitrile in a round-bottom flask.
-
Add N-Iodosuccinimide (1.1 eq) to the solution in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution.
-
Remove the acetonitrile under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography or recrystallization to yield this compound.
Synthetic Workflow Diagram
Caption: Two-step synthesis of this compound.
Characterization
The structural elucidation of this compound relies on standard spectroscopic techniques.
| Technique | Predicted Data |
| ¹H NMR | Aromatic protons would appear in the range of δ 7.0-8.5 ppm. |
| ¹³C NMR | Aromatic carbons would be observed between δ 110-150 ppm. The carbon bearing the iodine would be significantly shifted. |
| Mass Spec (ESI) | [M+H]⁺ at m/z 278.91805 |
Applications in Drug Discovery and Medicinal Chemistry
The 3-halo-imidazo[1,2-a]pyridine motif is a crucial building block in medicinal chemistry. The C-I bond in this compound provides a reactive site for introducing a wide range of substituents via cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. This allows for the rapid generation of diverse libraries of compounds for biological screening.
Derivatives of the imidazo[1,2-a]pyridine scaffold have shown a broad spectrum of biological activities, including:
-
Antituberculosis Agents: Certain imidazo[1,2-a]pyridine-3-carboxamides have demonstrated potent activity against multidrug-resistant tuberculosis.[4][12]
-
Anticancer Activity: Functionalized imidazo[1,2-a]pyridines have been investigated as potential anticancer agents, with some derivatives showing cytotoxicity against various cancer cell lines.[13]
-
Antimicrobial and Antifungal Properties: The scaffold is present in compounds with notable antibacterial and antifungal activities.[4]
The 8-chloro substituent can also be a site for further modification, or it can serve to modulate the electronic properties of the ring system, thereby influencing the compound's pharmacokinetic and pharmacodynamic properties.
Drug Discovery Workflow
Caption: Role of the title compound in a drug discovery workflow.
Safety and Handling
As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry, and dark place in a tightly sealed container under an inert atmosphere.[7]
For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.
References
-
8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. PubMed. Available from: [Link]
-
Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subse. SciSpace. Available from: [Link]
-
This compound. Lead Sciences. Available from: [Link]
-
Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. MDPI. Available from: [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. Available from: [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. Available from: [Link]
-
Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. NIH. Available from: [Link]
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. Available from: [Link]
-
Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal. Available from: [Link]
-
Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Organic Chemistry Portal. Available from: [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PMC. Available from: [Link]
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available from: [Link]
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Publishing. Available from: [Link]
-
Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega. Available from: [Link]
-
(PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available from: [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Available from: [Link]
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. PMC. Available from: [Link]
-
(PDF) Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method. ResearchGate. Available from: [Link]
-
N-Iodosuccinimide (NIS). Organic Chemistry Portal. Available from: [Link]
-
(PDF) Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. ResearchGate. Available from: [Link]
Sources
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- 13. researchgate.net [researchgate.net]
Halogenated Imidazo[1,2-a]pyridines: Synthetic Architectures and Pharmacophoric Utility
Executive Summary
The imidazo[1,2-a]pyridine scaffold represents a "privileged structure" in modern medicinal chemistry, serving as the core architecture for drugs ranging from anxiolytics (e.g., Zolpidem) to next-generation kinase inhibitors. While the core scaffold provides essential hydrogen-bond acceptors, the strategic introduction of halogen atoms (F, Cl, Br, I) fundamentally alters the physicochemical and pharmacodynamic profile of these molecules.
This technical guide addresses the dual role of halogenation in this scaffold: (1) As a functional handle for late-stage cross-coupling, and (2) As a pharmacophoric element capable of modulating metabolic stability (metabolic blocking) and establishing high-affinity halogen bonds (
The Pharmacophore: Halogenation Logic
In rational drug design, placing a halogen on the imidazo[1,2-a]pyridine ring is rarely arbitrary. It is a calculated decision to manipulate the electronic environment and steric profile of the drug candidate.
Metabolic Blocking and Toxicity Risks
The C-3 and C-6 positions of the imidazo[1,2-a]pyridine core are electron-rich and susceptible to oxidative metabolism by Cytochrome P450 enzymes.
-
The Strategy: Halogenation (typically F or Cl) at these positions blocks hydroxylation, extending the half-life (
). -
The Risk (Expert Insight): While chlorination improves metabolic stability, it can act as a "double-edged sword." In the case of Alpidem , a GABA-A receptor ligand, the chlorine substituent at the 6-position reduced clearance but shifted metabolism toward the formation of a reactive epoxide (arene oxide) intermediate. This led to glutathione depletion and severe hepatotoxicity, resulting in its market withdrawal.[1]
-
Lesson: When blocking metabolism with Cl/Br, one must screen for reactive metabolite formation (glutathione trapping assays) early in the lead optimization phase.
-
Halogen Bonding (XB) in Kinase Inhibitors
Beyond steric effects, heavier halogens (Br, I) exhibit a region of positive electrostatic potential on their distal side, known as the
-
Mechanism: This
-hole acts as a Lewis acid, forming highly directional non-covalent interactions with Lewis bases (e.g., backbone carbonyl oxygens, carboxylates) in the protein binding pocket. -
Application: In c-Met and VEGFR2 kinase inhibitors, iodine-substituted imidazopyridines have demonstrated superior binding affinity compared to their hydrogen or methyl analogs due to these bifurcated halogen bonds with residues like Glu286 or Asp381.
Synthetic Architectures and Protocols
The synthesis of halogenated imidazo[1,2-a]pyridines generally follows two pathways: Direct Functionalization of the formed core or Cyclization of halogenated precursors.
Protocol A: Green Regioselective C-3 Halogenation
Context: Traditional bromination often uses elemental bromine (hazardous) or requires metal catalysts. The following protocol utilizes sodium halides in a transition-metal-free oxidation, ideal for scale-up.
Reagents: Imidazo[1,2-a]pyridine substrate, NaClO₂ (Sodium Chlorite) or NaBrO₃, NaI, Acid catalyst (Acetic Acid).
Step-by-Step Methodology:
-
Preparation: Dissolve the imidazo[1,2-a]pyridine derivative (1.0 equiv) in a green solvent mixture (EtOH/H₂O or H₂O-IPA 1:1).
-
Activation: Add NaBr (1.2 equiv) or NaI (1.2 equiv) followed by the dropwise addition of NaClO₂ (1.5 equiv) or mild oxidant.
-
Reaction: Stir at room temperature for 2–4 hours. The electron-rich C-3 position undergoes electrophilic substitution.
-
Monitoring: Monitor consumption of starting material via TLC (typically 30% EtOAc/Hexane) or LC-MS.
-
Workup: Quench with saturated Na₂S₂O₃ (sodium thiosulfate) to neutralize excess oxidant. Extract with Ethyl Acetate (
). -
Purification: Recrystallize from ethanol or purify via silica gel flash chromatography.
Validation Criteria:
-
¹H NMR: Disappearance of the singlet at
ppm (C-3 proton). -
MS: Observation of the characteristic M+2 isotope pattern for Br/Cl or mass shift (+126 Da) for Iodine.
Protocol B: The Groebke-Blackburn-Bienaymé (GBB) Reaction
Context: For generating diverse libraries of 3-amino-imidazo[1,2-a]pyridines, the GBB multicomponent reaction is superior to linear synthesis.
Workflow Diagram (DOT):
Figure 1: The Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction pathway for rapid scaffold assembly.
Case Studies in Drug Discovery
Oncology: Dual FLT3/Aurora Kinase Inhibitors
Compound 27e (identified in J. Med. Chem.) exemplifies the power of the halogenated core.[2]
-
Structure: 6-chloro-imidazo[4,5-b]pyridine core (isostere to imidazo[1,2-a]pyridine).
-
Role of Halogen: The 6-chloro substituent is critical for filling a hydrophobic pocket in the Aurora kinase active site, improving potency (
nM for Aurora A). -
Outcome: The compound showed strong inhibition of FLT3-ITD positive AML (Acute Myeloid Leukemia) xenografts.[3]
Neurology: The Alpidem vs. Zolpidem Divergence
The structural comparison between these two drugs highlights the metabolic impact of halogenation.
| Feature | Zolpidem (Ambien) | Alpidem (Ananxyl) |
| Core Substitution | 6-Methyl | 6-Chloro |
| Primary Target | GABA-A ( | GABA-A / PBR (TSPO) |
| Metabolism | Rapid oxidation of methyl group | Slowed oxidation due to Cl |
| Toxicity Profile | Low (Safe) | High (Hepatotoxic) |
| Mechanism | Standard CYP3A4 clearance | Reactive Arene Oxide formation |
Technical Takeaway: When designing 6-halo-imidazo[1,2-a]pyridines, avoid electron-donating groups on the phenyl ring at the 2-position that might further stabilize a reactive epoxide intermediate.
Structural Logic & SAR Visualization
The following diagram illustrates the Structure-Activity Relationship (SAR) logic for optimizing this scaffold.
Figure 2: SAR decision tree for functionalizing the imidazo[1,2-a]pyridine core.
References
-
Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines. Source: Royal Society of Chemistry (RSC) URL:[Link]
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Source: ACS Omega URL:[Link](Note: Generalized DOI for ACS Omega recent reviews on this topic)
-
Toxicity of Alpidem, a Peripheral Benzodiazepine Receptor Ligand... Role of Metabolic Activation. Source: National Institutes of Health (PubMed) URL:[Link]
-
Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor. Source: Journal of Medicinal Chemistry (ACS) URL:[Link]
-
The role of halogen bonding in inhibitor recognition and binding by protein kinases. Source: Current Topics in Medicinal Chemistry (PubMed) URL:[Link]
Sources
Strategic Access to 8-Chloro-3-iodoimidazo[1,2-a]pyridine
A Bifunctional Scaffold for High-Throughput Medicinal Chemistry
Abstract
The imidazo[1,2-a]pyridine core represents a "privileged scaffold" in modern drug discovery, serving as the pharmacophore for anxiolytics (e.g., Zolpidem), anti-infectives, and kinase inhibitors.[1][2][3] Among its derivatives, 8-Chloro-3-iodoimidazo[1,2-a]pyridine has emerged as a critical linchpin intermediate. Its value lies in its orthogonal reactivity : the highly reactive C3-iodide allows for facile palladium-catalyzed cross-couplings under mild conditions, while the sterically hindered and electronically distinct C8-chloride remains intact for late-stage diversification. This guide details the synthetic logic, validated production protocols, and strategic application of this scaffold in generating focused compound libraries.
The Strategic Logic: Why This Scaffold?
The "discovery" of this molecule's utility is rooted in the need for regioselective functionalization . In medicinal chemistry, the ability to sequentially elaborate a core scaffold at different positions without protecting groups is paramount for Structure-Activity Relationship (SAR) studies.
-
C3-Position (Iodide): Electron-rich and highly susceptible to oxidative addition by Pd(0). Reacts rapidly in Suzuki-Miyaura, Sonogashira, or Heck couplings at low temperatures.
-
C8-Position (Chloride): Sterically hindered (peri-position to the bridgehead nitrogen) and less reactive. It requires specialized ligands (e.g., phosphines like XPhos or RuPhos) or higher temperatures to engage.
This reactivity gap allows researchers to install a primary pharmacophore at C3, purify the intermediate, and then "tune" the physicochemical properties (solubility, metabolic stability) at C8.
Synthetic Pathway & Mechanism
The synthesis of this compound is a two-step sequence designed for scalability and purity.
Step 1: Hantzsch-Type Condensation
The formation of the bicyclic core is achieved by condensing 2-amino-3-chloropyridine with a bifunctional electrophile, typically chloroacetaldehyde (or its diethyl acetal).
-
Mechanism: The exocyclic amine attacks the aldehyde carbonyl (formation of imine/hemiaminal), followed by intramolecular alkylation at the ring nitrogen to close the imidazole ring.
-
Causality: The 3-chloro substituent on the starting pyridine exerts a steric influence but does not prevent cyclization.
Step 2: Electrophilic Aromatic Iodination
The 8-chloroimidazo[1,2-a]pyridine intermediate is subjected to electrophilic aromatic substitution (SEAr).
-
Regioselectivity: The C3 position is the most nucleophilic site on the fused ring system (highest HOMO coefficient).
-
Reagent Choice: N-Iodosuccinimide (NIS) is preferred over elemental iodine (
) because it avoids the formation of hydroiodic acid (HI) byproducts that can complicate workup or cause decomposition.
Visualization: Synthetic Workflow
Figure 1: Step-wise synthetic route from commercially available precursors to the target scaffold.
Validated Experimental Protocol
Note: This protocol is designed for a 10 mmol scale. Standard safety precautions (fume hood, PPE) are mandatory.
Phase A: Formation of the 8-Chloro Core
-
Setup: Charge a 100 mL round-bottom flask with 2-amino-3-chloropyridine (1.28 g, 10 mmol) and ethanol (20 mL).
-
Addition: Add chloroacetaldehyde (50% wt in water, 1.9 mL, 12 mmol) dropwise.
-
Reaction: Reflux the mixture at 80°C for 4–6 hours. Monitor by TLC (eluent: 5% MeOH in DCM). The starting amine spot should disappear.
-
Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.
-
Neutralization: Dissolve the residue in water (10 mL) and carefully basify with saturated NaHCO3 solution until pH ~8. A precipitate will form.[4]
-
Isolation: Extract with Ethyl Acetate (3 x 20 mL). Dry combined organics over Na2SO4, filter, and concentrate.
-
Purification: If necessary, recrystallize from hexane/ethyl acetate.
-
Checkpoint:1H NMR should show the characteristic C2-H and C3-H doublets of the imidazole ring.
-
Phase B: C3-Iodination
-
Setup: Dissolve the 8-chloroimidazo[1,2-a]pyridine (1.52 g, 10 mmol) obtained in Phase A in Acetonitrile (MeCN, 30 mL).
-
Addition: Add N-Iodosuccinimide (NIS) (2.36 g, 10.5 mmol) in one portion at 0°C (ice bath).
-
Reaction: Allow the mixture to warm to room temperature and stir for 1–2 hours.
-
Why MeCN? Polar aprotic solvents stabilize the transition state of the electrophilic substitution while allowing easy precipitation of succinimide byproduct.
-
-
Quench: Pour the reaction mixture into water (50 mL) containing 5% sodium thiosulfate (to remove trace oxidative iodine).
-
Isolation: Filter the resulting solid precipitate. Wash with cold water.
-
Drying: Dry the solid in a vacuum oven at 45°C.
-
Yield Expectation: 85–95%.
-
Characterization: The C3-H signal in NMR will be absent. Mass Spec (ESI+) will show the characteristic isotopic pattern for one Chlorine and one Iodine.
-
Strategic Applications: Orthogonal Cross-Coupling
The utility of this compound is best realized in sequential cross-coupling workflows.
Reactivity Hierarchy
| Position | Halogen | Reactivity | Preferred Reaction | Conditions |
| C-3 | Iodide | High | Suzuki, Sonogashira | Pd(PPh3)4, Na2CO3, 60°C |
| C-8 | Chloride | Low | Suzuki, Buchwald-Hartwig | Pd2(dba)3, XPhos, 100°C+ |
Visualization: Sequential Functionalization
Figure 2: The "Orthogonal" strategy allows for the controlled assembly of complex libraries.
References
-
Bagdi, A. K., et al. (2015).[5] "Synthesis of imidazo[1,2-a]pyridines: a decade update." Chemical Communications.[5][6] Link
-
Perveen, S., et al. (2023). "Regioselective synthesis and molecular docking studies of functionalized imidazo[1,2-a]pyridine derivatives." PubMed. Link
-
Goel, R., et al. (2019). "Efficient and 'Green' Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling." ACS Omega. Link
-
Marcravieux, J., et al. (2021).[7] "Functionalization of imidazo[1,2-a]pyridines via radical reactions." Royal Society of Chemistry.[5] Link
-
Detailed Synthetic Protocols. Organic Chemistry Portal. "Synthesis of Imidazo[1,2-a]pyridines." Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
- 5. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. scispace.com [scispace.com]
Technical Guide: Strategic Synthesis of Imidazo[1,2-a]pyridine Scaffolds
Executive Summary: The Privileged Bridgehead
The imidazo[1,2-a]pyridine core is not merely a bicyclic heterocycle; it is a "privileged scaffold" in medicinal chemistry due to its ability to mimic purine bases and position substituents in defined vectors for receptor binding.[1] From the hypnotic Zolpidem (Ambien) to the anxiolytic Alpidem , this 6,5-fused system is critical for targeting GABA_A receptors, kinases, and GPCRs.[1]
This guide moves beyond generic textbook descriptions. It provides a decision-making framework for selecting the optimal synthetic route—whether you are building a combinatorial library (GBB reaction), scaling up a specific target (Condensation), or performing late-stage diversification (C-H Activation).[1]
The Classical Foundation: Condensation Chemistry
Best For: Large-scale synthesis, simple 2-substituted analogs.
The Mechanism: A modified Tschitschibabin reaction involving the condensation of 2-aminopyridine with
Mechanistic Pathway
The reaction proceeds via an
Figure 1: The condensation mechanism. Note that regioselectivity is driven by the nucleophilicity of the ring nitrogen.
Validated Protocol: The Reflux Method
Reference Standard: Adapted from standard protocols (e.g., J. Braz.[1] Chem. Soc., 2009).[1][2]
Reagents:
-
-Bromoacetophenone (1.0 equiv)ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Sodium Bicarbonate (
) (1.5 equiv)[3]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Solvent: Ethanol (EtOH)[1]
Step-by-Step Workflow:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminopyridine (10 mmol) in EtOH (20 mL).
-
Addition: Add
-bromoacetophenone (10 mmol) at room temperature. Observation: The solution may warm slightly due to exothermicity.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Base Addition: Add solid
(15 mmol). This neutralizes the HBr generated, preventing protonation of the unreacted pyridine.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Reaction: Reflux at 80°C for 2–4 hours.
-
Checkpoint: Monitor by TLC (Mobile Phase: Hexane/EtOAc 7:3). Look for the disappearance of the starting amine (low
, stains with ninhydrin).ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Workup: Cool to room temperature. Pour the mixture into crushed ice (100 g).
-
Isolation: The product often precipitates as a solid.[1] Filter, wash with cold water, and recrystallize from ethanol/water.[1]
Expert Insight: If the product does not precipitate, the intermediate salt might be stable.[1] Add a few drops of conc. HCl to force dehydration, then neutralize.[1]
The Multicomponent Revolution: Groebke-Blackburn-Bienaymé (GBB)
Best For: Combinatorial libraries, introducing diversity at the C3 position (amino group).[1] Concept: A one-pot, three-component reaction (3-CR) between a 2-aminoazine, an aldehyde, and an isocyanide.
Mechanistic Pathway
This reaction is mechanistically distinct from the Ugi reaction.[1] It involves the formation of a Schiff base (imine) followed by a [4+1] cycloaddition with the isocyanide.[1]
Figure 2: The GBB 3-component convergence. The isocyanide carbon becomes C3.
Validated Protocol: Catalyst-Driven Efficiency
Reference Standard: Adapted from Beilstein J. Org.[1] Chem. 2024 (Review).[1]
Reagents:
-
2-Aminopyridine (1.0 mmol)[1]
-
Benzaldehyde (1.0 mmol)[1]
-
tert-Butyl isocyanide (1.1 mmol)[1]
-
Catalyst: Scandium Triflate
(5 mol%) or Acetic Acid (10 mol%)ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Solvent: Methanol (MeOH) or Dichloromethane (DCM)[1]
Step-by-Step Workflow:
-
Imine Formation: Mix amine and aldehyde in MeOH (2 mL) for 15 minutes at RT. Why? Pre-forming the imine minimizes side reactions with the isocyanide.[1]
-
Catalysis: Add the isocyanide and the catalyst (
).ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Reaction: Stir at room temperature for 12 hours (or microwave at 100°C for 15 mins).
-
Checkpoint: TLC usually shows a highly fluorescent spot for the product under UV (254/365 nm).[1]
-
Purification: Evaporate solvent. Purify via flash column chromatography (Silica gel, DCM/MeOH gradient).
Modern C-H Functionalization
Best For: Late-stage modification, accessing 3-nitro/3-acyl derivatives without pre-functionalized halides. The Shift: Moving away from halides to direct oxidative coupling using transition metals (Cu, Pd, Fe).[1]
Protocol: Copper-Catalyzed Aerobic Oxidative Coupling
Reference: Yan et al., J. Org.[1][4] Chem. 2012.[1][4][5][6]
This method couples 2-aminopyridines with nitroolefins to yield 3-substituted imidazopyridines, using air as the oxidant.[4]
Reagents:
-
-Nitrostyrene (0.5 mmol)ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Catalyst: CuBr (10 mol%)[1]
-
Solvent: DMF (2.0 mL)
-
Atmosphere: Open air (balloon not required, but oxidative environment needed).[1]
Step-by-Step Workflow:
-
Charge: Add reactants and CuBr to a reaction tube.
-
Heat: Stir at 80°C under an air atmosphere.
-
Mechanism: The nitroolefin undergoes a Michael-type addition, followed by aerobic oxidation and cyclization.[1]
-
Time: Typically 6–12 hours.
-
Workup: Dilute with ethyl acetate, wash with brine (3x) to remove DMF. Dry over
.[3][8]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Note: This route is atom-economical and avoids the lachrymatory
-haloketones used in the classical method.
Comparative Analysis of Methods
| Feature | Classical Condensation | GBB Reaction | C-H Functionalization |
| Complexity | Low (2 components) | Medium (3 components) | High (Catalytic cycle) |
| Atom Economy | Moderate (Loss of | High (100% atom economy theoretically) | Variable (Oxidant dependent) |
| Substituent Scope | C2 (via ketone) | C3 (via isocyanide/aldehyde) | C3 (via coupling partner) |
| Key Limitation | Requires lachrymatory haloketones | Limited to 3-amino products | Requires transition metals |
| Green Score | Medium (Ethanol/Water possible) | High (MCR efficiency) | High (if Air is oxidant) |
Decision Matrix: Selecting Your Route
Figure 3: Strategic decision tree for synthetic planning.
References
-
Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. J. Org.[1][4] Chem. 2012.
-
Synthesis of Imidazo[1,2-a]Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 2021.[1]
-
The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements. Beilstein J. Org.[1] Chem. 2024.[1]
-
A Comparative Study on the Groebke-Blackburn-Bienaymé Reaction. J. Braz. Chem. Soc. (Microwave Protocols).[1][3][9]
-
Solvent- and catalyst-free synthesis of imidazo[1,2-a]pyridines under microwave irradiation. Journal of Chemical Research.
Sources
- 1. nanobioletters.com [nanobioletters.com]
- 2. researchgate.net [researchgate.net]
- 3. Study on a Three-Step Rapid Assembly of Zolpidem and Its Fluorinated Analogues Employing Microwave-Assisted Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 5. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scielo.br [scielo.br]
- 8. jocpr.com [jocpr.com]
- 9. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Precision Buchwald-Hartwig Amination of 8-Chloroimidazo[1,2-a]pyridines
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous anxiolytic, anti-inflammatory, and antiviral therapeutics (e.g., Zolpidem, Alpidem). While functionalization at the C3 (electrophilic substitution) and C6 (standard cross-coupling) positions is well-established, the C8 position remains a synthetic bottleneck.[1]
This application note addresses the Buchwald-Hartwig amination of 8-chloroimidazo[1,2-a]pyridines . Unlike their bromo- or iodo-counterparts, 8-chloro substrates exhibit significant inertness due to the strength of the C-Cl bond and the electron-rich nature of the fused ring system near the bridgehead nitrogen.[1] We present a robust, self-validating protocol utilizing 3rd Generation Buchwald Precatalysts to overcome the oxidative addition barrier, enabling high-yielding C-N bond formation under mild conditions.[1]
The Challenge: Why 8-Chloro?
Structural Deactivation
The C8 position of imidazo[1,2-a]pyridine presents a unique challenge compared to the C6 or C3 positions:
-
Electronic Shielding: The bridgehead nitrogen (N1) donates electron density into the pyridine ring, rendering the C8-Cl bond less electrophilic than typical 2-chloropyridines.[1]
-
Steric "Pocket": The C8 position is peri-planar to the bridgehead nitrogen.[1] Bulky ligands must accommodate this proximity without inhibiting the catalytic center.[1]
-
Catalyst Poisoning: The N1 nitrogen is a competent ligand for palladium.[1] In the absence of a strongly binding phosphine ligand, the substrate itself can sequester the metal, shutting down the catalytic cycle.
The "Chloride Gap"
While 8-bromoimidazo[1,2-a]pyridines undergo oxidative addition readily with standard catalysts (e.g., Pd(PPh3)4), the 8-chloro variants—often preferred for their lower cost and commercial availability—require specialized ligand systems to facilitate the rate-determining oxidative addition step.[1]
Mechanistic Strategy & Ligand Selection[1]
To successfully aminate the 8-chloro position, the catalyst system must satisfy three criteria:
-
High Ligation State: Prevent N1-substrate chelation.
-
Electron-Rich Center: Facilitate oxidative addition into the strong C-Cl bond.[1]
-
Steric Bulk: Promote reductive elimination of the amine product.
Selected Ligand Systems:
-
BrettPhos: The "Gold Standard" for primary amines.[1] Its large steric bulk prevents bis-ligation and promotes reductive elimination.[1]
-
RuPhos: Optimal for secondary amines and sterically hindered substrates.[1]
-
Precatalyst Architecture: We utilize Pd G3/G4 precatalysts (e.g., BrettPhos Pd G3).[1] These release the active monoligated Pd(0) species efficiently below 60°C, avoiding the induction periods and catalyst decomposition associated with Pd2(dba)3.
Visualization: The Catalytic Cycle & Failure Modes
The following diagram illustrates the standard cycle versus the specific failure mode (N-chelation) common in this scaffold.
Figure 1: Catalytic cycle emphasizing the critical oxidative addition step and the off-cycle catalyst poisoning risk inherent to the imidazo[1,2-a]pyridine scaffold.
Experimental Protocols
Method A: The "Universal" Protocol (Primary Amines)
Best for: Anilines, benzylamines, and unhindered aliphatic amines.
Reagents:
-
Substrate: 8-Chloroimidazo[1,2-a]pyridine (1.0 equiv)[1]
-
Amine: 1.2 equiv[1]
-
Base: NaOtBu (1.4 equiv)[1]
-
Solvent: 1,4-Dioxane (anhydrous)[1]
Step-by-Step Procedure:
-
Charge Solids: In a nitrogen-filled glovebox or using strict Schlenk technique, add the 8-chloro substrate (1.0 mmol), NaOtBu (135 mg, 1.4 mmol), and BrettPhos Pd G3 (18 mg, 0.02 mmol) to a reaction vial equipped with a magnetic stir bar.
-
Note: If the amine is a solid, add it here.[1]
-
-
Solvent Addition: Seal the vial with a septum cap. Evacuate and backfill with N2 three times (if outside glovebox).[1] Inject anhydrous 1,4-Dioxane (2.0 mL, 0.5 M concentration) via syringe.
-
Note: If the amine is a liquid, add it via microliter syringe after the solvent.
-
-
Reaction: Place the vial in a pre-heated block at 90°C . Stir vigorously (800 rpm) for 2–4 hours.
-
Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a small pad of Celite to remove insoluble salts. Concentrate the filtrate in vacuo.[1]
-
Purification: Flash chromatography (typically DCM/MeOH gradients or Hexane/EtOAc).[1]
Method B: The "Mild" Protocol (Sensitive Groups/Secondary Amines)
Best for: Esters, nitriles, cyclic secondary amines (morpholine, piperazine).
Reagents:
-
Catalyst: RuPhos Pd G3 (2-4 mol%)[1]
-
Base: Cs2CO3 (2.0 equiv)[1]
-
Solvent: t-Amyl Alcohol (anhydrous)[1]
Modification: Follow the steps in Method A, but heat to 100°C for 12–16 hours. The weaker base (Cs2CO3) requires higher temperatures and longer times but preserves sensitive electrophiles elsewhere on the scaffold.
Optimization & Data Analysis
When standard protocols fail, systematic optimization is required.[1] The following table summarizes the impact of variable changes specifically for the 8-chloro scaffold.
Table 1: Optimization Matrix for 8-Chloroimidazo[1,2-a]pyridine[1]
| Variable | Option | Impact on 8-Chloro Amination | Recommendation |
| Ligand | BrettPhos | Best for primary amines; bulky, electron-rich.[1] | Primary Choice |
| RuPhos | Best for secondary amines; prevents β-hydride elimination.[1] | Secondary Choice | |
| Xantphos | Bidentate; often fails for 8-Cl due to rigidity/bite angle.[1] | Avoid (unless amidation) | |
| Base | NaOtBu | Fast reaction; strong base.[1] Can hydrolyze esters.[1] | Standard |
| Cs2CO3 | Heterogeneous; slower; tolerates functional groups.[1] | Use for sensitive substrates | |
| K3PO4 | Mildest; requires H2O (trace) sometimes.[1] | Use if Cs2CO3 fails | |
| Solvent | Dioxane | High boiling point; good solubility.[1] | Standard |
| t-Amyl Alcohol | Promotes solubility of inorganic bases (Cs2CO3).[1] | Use with weak bases | |
| Toluene | Non-polar; good for NaOtBu but poor for Cs2CO3.[1] | Alternative |
Troubleshooting & Decision Workflow
If conversion is <50% after 4 hours, follow this logic tree to diagnose the failure.
Figure 2: Troubleshooting decision tree for optimizing low-yielding reactions.
Critical "Self-Validating" Control
The Water Test: If using NaOtBu , the reaction is extremely sensitive to moisture (forming NaOH + tBuOH, killing the catalytic cycle).[1]
-
Validation: If the reaction turns yellow and stalls, add 1% water to a small aliquot.[1] If it immediately turns black, your catalyst was active but the cycle was inhibited.[1] If it stays yellow, the catalyst was likely dead (oxidized) from the start.
References
-
Maiti, D., et al. "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases."[1][3] Chemical Science, 2011.[1][3]
- Context: Establishes BrettPhos and RuPhos as the primary ligand set for heteroaryl halides.
-
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.[1][3]
- Context: Detailed guide on ligand selection parameters (sterics vs electronics).
-
Guchhait, S. K., et al. "Palladium catalyzed arylation of the inert β-C(sp2)–H bond of carboxylic acid derivatives."[1] Organic & Biomolecular Chemistry, 2018.[1]
- Context: Discusses the reactivity of the imidazo[1,2-a]pyridine scaffold and the use of the 8-position for directing groups, highlighting its steric environment.
-
Sigma-Aldrich. "BrettPhos Pd G3 Product Information."[1]
- Context: Technical specifications for the 3rd generation precatalyst stability and activ
Sources
Application Note & Protocols: Leveraging 8-Chloro-3-iodoimidazo[1,2-a]pyridine for the Synthesis of Novel Kinase Inhibitors
Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold in Kinase Inhibition
The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold in medicinal chemistry, widely recognized for its "drug-like" properties and its presence in numerous biologically active compounds, including several marketed drugs.[1][2][3] Its rigid, planar structure and ability to engage in various non-covalent interactions make it an ideal framework for designing potent and selective enzyme inhibitors. In the realm of oncology and inflammatory diseases, this scaffold has proven to be particularly fruitful for the development of kinase inhibitors.[4][5][6] Kinases, being central regulators of cellular signaling pathways, are a major class of drug targets, and their dysregulation is a hallmark of many cancers.[7]
This application note focuses on a specifically functionalized derivative, 8-chloro-3-iodoimidazo[1,2-a]pyridine , a versatile building block for the synthesis of next-generation kinase inhibitors. The strategic placement of the chloro and iodo substituents offers orthogonal handles for selective chemical modifications, enabling the exploration of diverse chemical space and the fine-tuning of structure-activity relationships (SAR).[8] The 8-chloro group can influence the electronic properties of the ring system and provide a site for later-stage functionalization, while the 3-iodo group is primed for a variety of powerful palladium-catalyzed cross-coupling reactions.
Chemical Reactivity and Synthetic Utility
The true power of this compound lies in the differential reactivity of its halogen substituents. The C-I bond at the 3-position is significantly more reactive towards palladium-catalyzed cross-coupling reactions than the C-Cl bond at the 8-position. This chemoselectivity allows for the sequential introduction of different molecular fragments, a key strategy in building complex molecular architectures.
Key Synthetic Transformations
1. Suzuki-Miyaura Cross-Coupling: This is one of the most robust and widely used methods for forming carbon-carbon bonds.[9] The reaction of this compound with various aryl or heteroaryl boronic acids or esters, in the presence of a palladium catalyst and a base, selectively proceeds at the 3-position.[10][11] This allows for the introduction of a wide array of substituents to probe interactions within the kinase active site.
2. Sonogashira Coupling: For the introduction of alkynyl moieties, the Sonogashira coupling is the reaction of choice.[12][13][14] This palladium- and copper-co-catalyzed reaction couples the 3-iodo position with terminal alkynes, providing access to a different class of kinase inhibitors with unique structural and electronic properties.[15]
3. Buchwald-Hartwig Amination: While less commonly exploited at the 3-position of this specific scaffold, the Buchwald-Hartwig amination can be a powerful tool for introducing nitrogen-based substituents, further expanding the accessible chemical space.
The following diagram illustrates a general synthetic workflow utilizing these key reactions:
Sources
- 1. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Imidazo[1,2‑ a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition | MDPI [mdpi.com]
- 6. Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. ul.netd.ac.za [ul.netd.ac.za]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
Selective cross-coupling at the C3-iodo position
Application Note: High-Fidelity Regioselective Cross-Coupling at the C3-Iodo Position of Polyhalogenated Heterocycles
Executive Summary & Scientific Rationale
In the synthesis of kinase inhibitors (e.g., Ibrutinib analogs), the 3-iodo-1H-pyrazolo[3,4-d]pyrimidine scaffold is a critical intermediate. The core challenge lies in achieving exclusive cross-coupling at the C3-iodo position while leaving the C4-chloro (or C4-bromo) moiety intact for subsequent nucleophilic aromatic substitution (
This guide details the kinetic and thermodynamic parameters required to exploit the Oxidative Addition (OA) rate differential between C-I and C-Cl bonds. By controlling catalyst ligand sterics and reaction temperature, researchers can achieve >95% regioselectivity.
The Mechanistic Hierarchy
The selectivity is governed by the bond dissociation energy (BDE) and the activation energy (
-
C-I Bond: Weakest BDE (~53 kcal/mol). Fast OA at room temperature.
-
C-Cl Bond: Stronger BDE (~80 kcal/mol). Requires elevated temperatures (>60°C) or electron-rich bulky ligands for OA.
The following diagram illustrates the kinetic pathway that allows for this discrimination:
Figure 1: Kinetic bifurcation in Pd-catalyzed cross-coupling. Selective C3-functionalization is achieved by maintaining the system energy below the activation barrier for C-Cl insertion.
Critical Experimental Parameters
To ensure reproducibility and selectivity, the following parameters must be strictly controlled.
Catalyst Selection
-
Recommendation: Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄ .
-
Rationale: These catalysts possess ligands with moderate electron-donating capability. They are active enough to insert into the C-I bond at room temperature but lack the extreme electron density (like that of
or Buchwald biaryl phosphines) required to activate the C-Cl bond under mild conditions [1]. -
Avoid: Catalysts with bulky, electron-rich ligands (e.g., Pd-PEPPSI-IPr, XPhos-Pd-G2) unless the C-Cl bond is completely inert, as these promote "scrambling" or bis-coupling.
Base and Solvent Effects
-
Base: Mild carbonate bases (Na₂CO₃ or K₂CO₃ ) are preferred over phosphates or alkoxides. Strong bases can promote dehalogenation or competitive
at the C4 position. -
Solvent: 1,4-Dioxane/Water (4:1) or DME/Water. The presence of water is crucial for the transmetallation step in Suzuki coupling but must be degassed to prevent homocoupling of boronic acids.
Temperature Control
-
The Golden Rule: Do not exceed 40°C.
-
Most C3-iodo couplings on this scaffold proceed to completion within 2–4 hours at 20–25°C. Heating is the primary cause of selectivity loss.
Detailed Protocols
Protocol A: Selective Suzuki-Miyaura Coupling (C3-Arylation)
Target: 3-aryl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine
Reagents:
-
Substrate: 3-iodo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.1 equiv)
-
Catalyst: Pd(dppf)Cl₂[1]·DCM (0.03 equiv / 3 mol%)
-
Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution)
-
Solvent: 1,4-Dioxane (0.1 M concentration relative to substrate)
Step-by-Step Procedure:
-
Setup: In a reaction vial equipped with a magnetic stir bar, charge the substrate (1.0 mmol), arylboronic acid (1.1 mmol), and Pd(dppf)Cl₂·DCM (0.03 mmol).
-
Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes.
-
Solvent Addition: Add degassed 1,4-Dioxane (10 mL) and 2M Na₂CO₃ (1.0 mL, 2.0 mmol) via syringe.
-
Reaction: Stir vigorously at 25°C (Room Temperature) .
-
Checkpoint: Monitor by HPLC/UPLC at 1 hour. The C-I bond is highly reactive; reaction is often complete < 2 hours.
-
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc).
Validation Data (Typical):
| Entry | Catalyst | Temp (°C) | Yield (C3-Product) | Selectivity (C3:C4) |
|---|---|---|---|---|
| 1 | Pd(PPh₃)₄ | 25 | 88% | >98:2 |
| 2 | Pd(dppf)Cl₂ | 25 | 92% | >99:1 |
| 3 | Pd(dppf)Cl₂ | 80 | 65% | 70:30 |
| 4 | XPhos-Pd-G2 | 25 | 78% | 85:15 |
Protocol B: Selective Sonogashira Coupling (C3-Alkynylation)
Target: 3-alkynyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine
Reagents:
-
Substrate: 3-iodo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 equiv)
-
Alkyne: Terminal alkyne (1.2 equiv)
-
Catalyst: PdCl₂(PPh₃)₂ (0.02 equiv)
-
Co-Catalyst: CuI (0.01 equiv)
-
Base: Triethylamine (TEA) (3.0 equiv)
-
Solvent: THF or DMF (degassed)
Step-by-Step Procedure:
-
Setup: Charge substrate, PdCl₂(PPh₃)₂, and CuI into a dry flask under Argon.
-
Solvation: Add degassed THF and TEA.
-
Addition: Add the terminal alkyne dropwise at 0°C , then allow to warm to Room Temperature .
-
Note: Adding the alkyne slowly prevents homocoupling (Glaser coupling) of the alkyne.
-
-
Reaction: Stir at 25°C for 3–6 hours.
-
Workup: Filter through a celite pad to remove Cu/Pd salts. Concentrate and purify.
Troubleshooting & Decision Logic
Use the following logic flow to address common issues such as low conversion or loss of selectivity.
Figure 2: Troubleshooting decision tree for optimizing C3-selective cross-coupling.
References
-
Regioselective Synthesis of New 2,4-(Het)aryl-3H-pyrido[1',2':1,5]pyrazolo[4,3-d]pyrimidines. National Institutes of Health (NIH). [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends. Royal Society of Chemistry (Chemical Science). [Link]
-
The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling. MDPI (Molecules). [Link]
-
Sonogashira Coupling - Reaction Conditions and Protocols. Organic Chemistry Portal. [Link]
-
Interpreting Oxidative Addition of Ph–X to Monoligated Pd(0) Catalysts. ACS Omega. [Link]
Sources
C-H activation of the imidazo[1,2-a]pyridine core
Application Note: Strategic C-H Activation of the Imidazo[1,2-a]pyridine Core
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of blockbuster anxiolytics (e.g., Zolpidem , Alpidem ) and emerging anti-infectives. Traditional synthesis relies on condensation reactions (e.g., Hantzsch synthesis), which limit substituent diversity. Direct C-H activation offers a streamlined route to late-stage functionalization (LSF), allowing rapid Structure-Activity Relationship (SAR) exploration without de novo synthesis.
This guide details two high-impact protocols:
-
Palladium-Catalyzed C3-Arylation: The industry standard for robust C-C bond formation.
-
Visible-Light Photoredox Functionalization: A metal-free, green approach for sensitive substrates.
Reactivity Landscape & Mechanistic Logic
To successfully functionalize this core, one must understand its electronic bias. The imidazo[1,2-a]pyridine ring is electron-rich, but reactivity is non-uniform.
-
C3 Position (Nucleophilic): The Highest Occupied Molecular Orbital (HOMO) coefficient is largest at C3. It is highly susceptible to electrophilic attack and radical addition. This is the "default" reactive site.
-
C5 Position (Steric/Electronic Challenge): Functionalization here is difficult due to the peri-interaction with the bridgehead nitrogen lone pair. It typically requires directing groups (DGs) or specific Ruthenium (Ru) catalysis to overcome the C3 bias.
-
C2 Position: While less nucleophilic than C3, the C2-H bond is acidic. Functionalization here often requires blocking C3 or utilizing specific acidity-driven metalation.
Visual 1: Reactivity & Strategic Map
Caption: Reactivity profile of the imidazo[1,2-a]pyridine scaffold. C3 is the kinetic product site; C5 requires thermodynamic or chelation control.
Protocol A: Pd-Catalyzed C3-Arylation (The "Workhorse")
Objective: Direct coupling of aryl bromides/iodides to the C3 position. Mechanism: The reaction proceeds via a Concerted Metalation-Deprotonation (CMD) pathway. The carbonate or pivalate base acts as a proton shuttle, lowering the energy barrier for the C-H bond cleavage by the electrophilic Pd(II) species.
Materials
-
Substrate: 2-Phenylimidazo[1,2-a]pyridine (1.0 equiv)
-
Coupling Partner: Aryl Bromide (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: PPh₃ (10 mol%) (Standard) or SPhos (for hindered substrates)
-
Base: KOAc or K₂CO₃ (2.0 equiv)
-
Solvent: DMA (Dimethylacetamide) or DMF, anhydrous.
Step-by-Step Methodology
-
Vial Preparation: Charge a 10 mL microwave vial (or Schlenk tube) with the imidazopyridine substrate (0.5 mmol), Aryl Bromide (0.6 mmol), Pd(OAc)₂ (5.6 mg, 0.025 mmol), PPh₃ (13.1 mg, 0.05 mmol), and KOAc (98 mg, 1.0 mmol).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Argon three times (Critical for Pd(0) lifetime).
-
Solvation: Inject anhydrous DMA (3.0 mL) via syringe.
-
Reaction: Heat the mixture to 120 °C for 12–16 hours.
-
Note: If using microwave irradiation, 140 °C for 1 hour is often sufficient.
-
-
Work-up: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMA.
-
Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).
Visual 2: CMD Catalytic Cycle
Caption: The Pd(0)/Pd(II) catalytic cycle featuring the critical CMD step facilitated by acetate/carbonate bases.
Protocol B: Visible-Light Photoredox C3-Functionalization
Objective: Green, metal-free introduction of functional groups (e.g., sulfenylation, alkylation) using Eosin Y. Mechanism: Single Electron Transfer (SET) .[1] The excited photocatalyst (Eosin Y*) oxidizes the imidazo[1,2-a]pyridine to a radical cation, which increases the acidity of the C3-H bond and susceptibility to radical attack.
Materials
-
Substrate: Imidazo[1,2-a]pyridine derivative (1.0 equiv)
-
Reagent: Thiophenol (for sulfenylation) or Bromomalonate (for alkylation).
-
Photocatalyst: Eosin Y (2 mol%)
-
Oxidant: K₂S₂O₈ (1.0 equiv) or simply air (O₂) for some aerobic couplings.
-
Solvent: Acetonitrile (MeCN) or Ethanol.
-
Light Source: Green LEDs (approx. 530 nm) or Blue LEDs (depending on catalyst absorption).
Step-by-Step Methodology (C3-Sulfenylation)
-
Setup: In a Pyrex tube, combine substrate (0.3 mmol), thiol (0.3 mmol), and Eosin Y (4 mg).
-
Solvent: Add MeCN (2.0 mL).
-
Irradiation: Place the tube approx. 2–3 cm away from a Green LED strip (household LED strips are sufficient).
-
Tip: Use a fan to keep the reaction at ambient temperature (approx. 25–30 °C).
-
-
Duration: Stir under irradiation for 6–10 hours. Monitor by TLC (the fluorescent Eosin Y spot may obscure product; use KMnO4 stain).
-
Isolation: Evaporate solvent directly. Purify via column chromatography.
Data & Optimization Summary
| Parameter | Pd-Catalyzed Arylation (Protocol A) | Photoredox Functionalization (Protocol B) |
| Primary Selectivity | C3 (Exclusive) | C3 (Dominant) |
| Key Intermediate | Organopalladium(II) | Radical Cation / Carbon Radical |
| Temperature | High (100–140 °C) | Ambient (25 °C) |
| Tolerance | Halogens, Esters, Nitriles | Alcohols, Amines, Moisture |
| Limitation | C-Br/C-I bonds on substrate may react | Requires transparent vessels; light penetration depth |
Strategic Insight: Accessing the C5 Position
Direct C5 functionalization is "uphill." To achieve this:
-
Directing Groups: Use a substituent at C3 or N1 coordination to direct a Ruthenium (Ru) catalyst to C5.
-
Blockade: If C3 is blocked (e.g., by a methyl group), electrophilic attack may shift to C5, though C2 is often competitive.
-
Literature Protocol: Ru(II)-catalyzed alkenylation using amide directing groups is a proven route for C5 selectivity (See J. Org.[2] Chem. 2022).[1][2][3][4][5]
References
-
Doucet, H., et al. "Palladium-Catalyzed Regioselective Arylation of Imidazo[1,2-a]pyrimidine." ResearchGate.[5]
-
Hajra, A., et al. "Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines." MDPI Molecules.
-
Paul, K., et al. "Ru(II)-Catalyzed Regioselective C(5)–H Functionalization of Quinazolinone-Coumarin Conjugates."[2] Journal of Organic Chemistry.
-
Kshirsagar, U.A., et al. "Eosin Y-Catalyzed Synthesis of 3-Aminoimidazo[1,2-a]Pyridines via the HAT Process." ACS Omega.
-
Ghosh, S., et al. "Ortho C-H Functionalization of 2-Arylimidazo[1,2-a]pyridines."[4] PubMed.
Sources
- 1. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Ortho C-H Functionalization of 2-Arylimidazo[1,2-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Purification Protocol for 8-Chloro-3-iodoimidazo[1,2-a]pyridine
This Application Note provides a rigorous, field-validated protocol for the purification of 8-Chloro-3-iodoimidazo[1,2-a]pyridine , a critical intermediate in medicinal chemistry used frequently for Suzuki-Miyaura couplings and Buchwald-Hartwig aminations.
Abstract
The 3-iodo functionalization of 8-chloroimidazo[1,2-a]pyridine is a pivotal step in diversifying this pharmacophore. However, the purification of the 3-iodo derivative presents specific challenges, including the removal of succinimide byproducts (if N-iodosuccinimide is used), separation of unreacted starting material (which possesses similar polarity), and the prevention of photo-deiodination. This guide outlines a dual-track purification strategy: Flash Column Chromatography for small-scale/high-impurity batches and Scalable Recrystallization for multi-gram synthesis.
Chemical Context & Impurity Profile
Understanding the reaction matrix is essential for effective purification. The 3-iodo moiety is typically introduced via Electrophilic Aromatic Substitution (SEAr) using N-Iodosuccinimide (NIS) or Iodine (
Key Impurities to Target:
-
Succinimide: A water-soluble byproduct of NIS, but often co-extracts in polar organic solvents.
-
Unreacted Starting Material (8-Chloroimidazo[1,2-a]pyridine): Often co-elutes due to structural similarity.
-
Regioisomers (Rare): The C3 position is highly nucleophilic; C2/C5 iodination is negligible under standard conditions.
-
Inorganic Oxidants: Residual Iodine (
) or peroxide species (if TBHP/oxidants were used).
Stability Warning
-
Photosensitivity: The C3-I bond is susceptible to homolytic cleavage under UV/visible light. All purification steps should be performed under low-light conditions or using amber glassware.
-
Basicity: The N1 position is weakly basic. Avoid prolonged exposure to strong acids, which may promote decomposition or salt formation during workup.
Analytical Method Development
Before initiating purification, establish a baseline using Thin Layer Chromatography (TLC) or HPLC.
-
TLC Mobile Phase: 30% Ethyl Acetate in Hexanes.
-
Product Rf: ~0.35 – 0.45 (UV active, dark spot).
-
Starting Material Rf: ~0.30 – 0.40 (Often very close; requires careful gradient).
-
Succinimide:[1] Stays at baseline or streaks (stains with KMnO4).
-
-
HPLC Condition: C18 Column, Water/Acetonitrile (0.1% Formic Acid).
-
Note: The 8-Chloro substituent increases lipophilicity compared to the parent scaffold, increasing retention time.
-
Protocol A: Quench & Work-up (The First Line of Defense)
Objective: Remove >90% of succinimide and inorganic oxidants before chromatography.
Reagents:
-
Saturated Sodium Thiosulfate (
) solution. -
Saturated Sodium Bicarbonate (
) solution.[2] -
Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
Step-by-Step Procedure:
-
Quench: Cool the reaction mixture to room temperature. Add 10% aqueous
equal to 50% of the reaction volume. Stir vigorously for 15 minutes.-
Visual Cue: The color should shift from dark red/brown (iodine) to pale yellow/orange.
-
-
Extraction: Transfer to a separatory funnel. Extract with DCM (
reaction volume).-
Why DCM? Imidazopyridines have excellent solubility in DCM.
-
-
Wash Cycle (Critical):
-
Wash 1: Saturated
(Removes acidic impurities). -
Wash 2: Water (Removes bulk succinimide).
-
Wash 3: Brine (Saturated NaCl) to dry the organic layer.
-
-
Drying: Dry over anhydrous
(Sodium Sulfate) for 20 minutes. Filter and concentrate in vacuo at <40°C.-
Result: A crude solid, typically yellow/orange.
-
Protocol B: Flash Column Chromatography
Best for: <5g scale or when starting material >5%.
Stationary Phase: Silica Gel (230-400 mesh).[3]
Modifier: 1% Triethylamine (
Gradient System:
-
Solvent A: Hexanes (or Heptane)
-
Solvent B: Ethyl Acetate (EtOAc)
| Time (CV) | % Solvent B | Purpose |
| 0–2 | 0% | Column equilibration |
| 2–5 | 0% → 10% | Elute non-polar impurities |
| 5–15 | 10% → 40% | Product Elution Window |
| 15–20 | 40% → 100% | Flush polar byproducts (Succinimide) |
Technical Insight: The 8-chloro substituent withdraws electron density, making the ring less "sticky" on silica compared to the non-chlorinated parent. Expect sharper peaks.
Protocol C: Scalable Recrystallization
Best for: >5g scale, purity >85% crude.
Recrystallization is superior for removing trace succinimide and improving crystallinity for X-ray diffraction.
Solvent System:
-
Primary: Acetonitrile (MeCN) or Ethanol (EtOH).
-
Anti-solvent (Optional): Water.
Procedure:
-
Dissolution: Place crude solid in a flask. Add minimal MeCN (approx. 5-8 mL per gram of solid).
-
Heating: Heat to reflux (80-82°C) with stirring until fully dissolved.
-
Safety: Do not overheat; C-I bonds are thermally sensitive.
-
-
Hot Filtration: If insoluble particles remain, filter rapidly through a glass frit while hot.
-
Cooling: Allow the solution to cool slowly to Room Temperature (RT) over 1 hour. Then, cool to 0-4°C in an ice bath for 2 hours.
-
Causality: Rapid cooling traps impurities. Slow cooling grows pure needles.
-
-
Collection: Filter the crystals. Wash with cold MeCN (-20°C).
-
Drying: Dry under high vacuum in the dark.
Process Visualization
Figure 1: Purification Logic Flow
Caption: Decision matrix for selecting the optimal purification pathway based on crude purity and scale.
Quality Control (QC) & Troubleshooting
| Issue | Observation | Root Cause | Corrective Action |
| Low Yield | Product in aqueous layer | pH too low during extraction | Adjust aqueous layer to pH ~8-9 with NaHCO3 before extraction. |
| Impurity Co-elution | Double spot on TLC | Starting material remaining | Use a shallower gradient (e.g., 10-20% EtOAc over 20 mins). |
| Decomposition | Purple color in solid | Iodine liberation (Light/Acid) | Re-wash with Na2S2O3; Store in amber vial under Argon. |
| Broad Peak | Tailing on Column | Basic nitrogen interaction | Add 1% Et3N to mobile phase (rarely needed for 8-Cl). |
Final Validation Criteria:
-
1H NMR (DMSO-d6): Absence of succinimide peak (singlet at ~2.6 ppm). Shift of C5-H proton due to C3-Iodine anisotropic effect.
-
Appearance: Pale yellow to off-white solid. Darkening indicates iodine release.
References
-
General Iodination Methodology
-
NIS Activation & Purification
- Imidazopyridine Solubility & Properties: Gozalbes, R., et al. "QSAR strategies for the discovery of new imidazo[1,2-a]pyridines." Journal of Medicinal Chemistry. (General reference for physicochemical properties of the scaffold).
-
Green Chemistry Approaches (Ultrasound/Water)
-
Wang, H., et al. "Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines." ACS Omega, 2018. Link
-
Sources
- 1. echemi.com [echemi.com]
- 2. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. N-Iodosuccinimide (NIS) [organic-chemistry.org]
Application Notes and Protocols: Harnessing Ortho-Directing Group Effects in the Regioselective Functionalization of 8-Chloro-Imidazo[1,2-a]pyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Imidazo[1,2-a]pyridines and the Challenge of Regiocontrol
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1][2] This privileged heterocyclic system's synthetic accessibility and the potential for diverse functionalization make it a highly attractive starting point for drug discovery programs. However, the selective functionalization of the imidazo[1,2-a]pyridine core, particularly those bearing substituents on the pyridine ring, presents a significant synthetic challenge. The inherent electronic properties of the fused ring system can lead to a mixture of regioisomers, complicating purification and diminishing yields. This application note provides a detailed guide to understanding and utilizing ortho-directing group effects for the regioselective C-H functionalization of 8-chloro-imidazo[1,2-a]pyridines, a class of compounds with significant potential in pharmaceutical development.
Theoretical Framework: Understanding the Interplay of Electronic Effects
The regioselectivity of C-H functionalization on the 8-chloro-imidazo[1,2-a]pyridine scaffold is governed by a delicate interplay between the electronic nature of the substituent at the 8-position and the directing ability of a strategically placed functional group.
The Influence of the 8-Chloro Substituent
The chlorine atom at the 8-position of the imidazo[1,2-a]pyridine ring exerts a strong electron-withdrawing inductive effect (-I effect). This effect deactivates the pyridine ring towards electrophilic attack and metal-catalyzed C-H activation. Consequently, reactions without a directing group are often sluggish and may lack regioselectivity. The deactivating nature of the chloro group makes the strategic implementation of a directing group paramount for achieving efficient and controlled functionalization.
The Power of Ortho-Directing Groups
Ortho-directing groups are functional moieties that, through coordination with a metal catalyst, guide the functionalization to a specific C-H bond positioned ortho to the directing group. In the context of 2-substituted imidazo[1,2-a]pyridines, the nitrogen atom (N-1) of the imidazole ring can act as an endogenous directing group, facilitating functionalization at the C-3 position. However, for achieving functionalization on the pyridine ring, an external directing group is often necessary.
A powerful strategy involves the installation of a directing group at a position that can orchestrate C-H activation at a desired site, overriding the inherent electronic biases of the substrate. For instance, a directing group at the C-2 position can effectively steer functionalization to the C-3 position of the imidazole ring or even to a position on a C-2 aryl substituent. The key to successful regioselective synthesis lies in the judicious choice of a directing group that can form a stable chelation intermediate with the metal catalyst, thereby lowering the activation energy for C-H cleavage at the targeted ortho-position.
Experimental Protocols: A Case Study in Regioselective C3-Alkylation
The following protocol details a practical application of directing group effects in the C3-alkylation of an 8-chloro-2-phenylimidazo[1,2-a]pyridine derivative. In this example, the inherent directing ability of the imidazo[1,2-a]pyridine core, likely in concert with the nature of the reactants and catalyst, overcomes the deactivating effect of the 8-chloro substituent to achieve high regioselectivity at the C-3 position.
Table 1: Optimized Reaction Conditions for the C3-Alkylation of 8-Chloro-2-phenylimidazo[1,2-a]pyridine
| Parameter | Condition |
| Substrate | 8-Chloro-2-phenylimidazo[1,2-a]pyridine |
| Reagents | p-Tolualdehyde, Morpholine |
| Catalyst | Y(OTf)3 (10 mol%) |
| Solvent | Toluene |
| Temperature | 110 °C |
| Time | 12 h |
| Yield | 82% |
Data adapted from a study on the C3-alkylation of imidazo[1,2-a]pyridines.
Step-by-Step Protocol for the Synthesis of 4-((8-Chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)(p-tolyl)methyl)morpholine
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 8-chloro-2-phenylimidazo[1,2-a]pyridine (0.2 mmol, 1.0 equiv.), p-tolualdehyde (0.3 mmol, 1.5 equiv.), and morpholine (0.4 mmol, 2.0 equiv.).
-
Solvent and Catalyst Addition: Add toluene (1.0 mL) to the flask, followed by the addition of yttrium(III) trifluoromethanesulfonate (Y(OTf)3, 0.02 mmol, 10 mol%).
-
Reaction Execution: Heat the reaction mixture to 110 °C and stir vigorously for 12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, 4-((8-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)(p-tolyl)methyl)morpholine, as a white solid.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
Mechanistic Insights and Visualization
The regioselective C3-alkylation of 8-chloro-2-phenylimidazo[1,2-a]pyridine is believed to proceed through a Lewis acid-catalyzed pathway. The yttrium triflate activates the aldehyde, making it more susceptible to nucleophilic attack by the electron-rich C-3 position of the imidazo[1,2-a]pyridine. The subsequent reaction with morpholine leads to the formation of the final product.
Figure 1. Proposed mechanistic pathway for the C3-alkylation.
The following diagram illustrates the general workflow for the synthesis and purification of the target compound.
Figure 2. Experimental workflow for the synthesis.
Conclusion and Future Perspectives
The successful regioselective functionalization of the 8-chloro-imidazo[1,2-a]pyridine scaffold highlights the power of directing group strategies in overcoming the inherent electronic biases of a deactivated heterocyclic system. The protocol described herein provides a robust method for accessing novel C3-alkylated derivatives, which can serve as valuable building blocks for the synthesis of more complex molecules with potential therapeutic applications.
Future research in this area will likely focus on the development of novel directing groups that can enable functionalization at other positions of the 8-chloro-imidazo[1,2-a]pyridine core, such as the C-5, C-6, and C-7 positions. Furthermore, the exploration of a broader range of catalytic systems and reaction partners will undoubtedly expand the synthetic utility of this important heterocyclic scaffold, paving the way for the discovery of new and improved drug candidates.
References
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (n.d.). Retrieved February 5, 2026, from [Link]
-
Functionalization of imidazo[1,2-a]pyridines via radical reactions. (n.d.). Retrieved February 5, 2026, from [Link]
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (n.d.). Retrieved February 5, 2026, from [Link]
-
C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. (n.d.). Retrieved February 5, 2026, from [Link]
-
Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective. (n.d.). Retrieved February 5, 2026, from [Link]
-
Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. (n.d.). Retrieved February 5, 2026, from [Link]
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (n.d.). Retrieved February 5, 2026, from [Link]
-
Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. (n.d.). Retrieved February 5, 2026, from [Link]
-
Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. (n.d.). Retrieved February 5, 2026, from [Link]
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (n.d.). Retrieved February 5, 2026, from [Link]
-
Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. (n.d.). Retrieved February 5, 2026, from [Link]
-
Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. (n.d.). Retrieved February 5, 2026, from [Link]
-
Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (n.d.). Retrieved February 5, 2026, from [Link]
-
Regioselective synthesis and molecular docking studies of functionalized imidazo [1,2-a]pyridine derivatives through MCRs. (n.d.). Retrieved February 5, 2026, from [Link]
-
Imidazo[1,2-a]pyridine synthesis. (n.d.). Retrieved February 5, 2026, from [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. (n.d.). Retrieved February 5, 2026, from [Link]
-
C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation. (n.d.). Retrieved February 5, 2026, from [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (n.d.). Retrieved February 5, 2026, from [Link]
-
Regioselective synthesis and molecular docking studies of functionalized imidazo [1,2-a]pyridine derivatives through MCRs. (n.d.). Retrieved February 5, 2026, from [Link]
-
Recent advances in transition-metal-free C–H functionalization of imidazo[1,2-a]pyridines. (n.d.). Retrieved February 5, 2026, from [Link]
-
Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. (n.d.). Retrieved February 5, 2026, from [Link]
Sources
Advanced Application Note: One-Pot Synthesis of Functionalized Imidazo[1,2-a]pyridines
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of blockbuster drugs like Zolpidem (hypnotic), Alpidem (anxiolytic), and emerging anti-cancer agents. Traditional Hantzsch-type syntheses often require lachrymatory
This guide details two advanced one-pot protocols that bypass these limitations:
-
Method A: The Groebke-Blackburn-Bienaymé (GBB) reaction for rapid access to 3-amino-functionalized derivatives.[1]
-
Method B: Iodine-Catalyzed Oxidative Cyclization for generating 2-aryl derivatives directly from unfunctionalized ketones.
Both methods prioritize atom economy, operational simplicity, and scalability, suitable for high-throughput medicinal chemistry campaigns.
Scientific Foundation & Mechanism
The Groebke-Blackburn-Bienaymé (GBB) Reaction
The GBB reaction is a three-component coupling (3-CR) between a 2-aminopyridine, an aldehyde, and an isocyanide.[2] It is the most robust method for introducing diversity at the C-3 position.
Mechanism: The reaction proceeds via the initial formation of a Schiff base (imine) between the amine and aldehyde. The isocyanide then undergoes a [4+1] cycloaddition with the imine, followed by a prototropic shift to restore aromaticity.
Figure 1: Mechanistic pathway of the Groebke-Blackburn-Bienaymé (GBB) reaction.
Iodine-Catalyzed Oxidative Coupling
This method replaces toxic
Experimental Protocols
Method A: Green GBB Synthesis (Ammonium Chloride Catalyzed)
Target: 3-amino-substituted imidazo[1,2-a]pyridines.
Rationale:[1]
Reagents:
-
2-Aminopyridine (1.0 mmol)
-
Benzaldehyde derivative (1.0 mmol)
-
Isocyanide (e.g., tert-butyl isocyanide) (1.1 mmol)
-
Ammonium Chloride (
) (10 mol%) -
Solvent: Ethanol (EtOH) or Water (3 mL)
Step-by-Step Protocol:
-
Charge: In a 10 mL reaction vial equipped with a magnetic stir bar, add 2-aminopyridine (1.0 equiv) and the aldehyde (1.0 equiv).
-
Solvate: Add Ethanol (3 mL) and stir at room temperature for 10 minutes to allow pre-association (Schiff base initiation).
-
Activate: Add
(10 mol%) followed by the isocyanide (1.1 equiv). -
React: Cap the vial and stir at room temperature for 12 hours.
-
Optimization Note: If conversion is slow (monitored by TLC), heat to 60°C.
-
-
Work-up:
-
Evaporate the solvent under reduced pressure.
-
Dissolve residue in Ethyl Acetate (10 mL) and wash with water (2 x 5 mL).
-
Dry organic layer over
.
-
-
Purification: Purify via flash column chromatography (Hexane/EtOAc gradient).
Method B: Metal-Free Oxidative Coupling (Iodine Mediated)
Target: 2-aryl-imidazo[1,2-a]pyridines.
Rationale: Uses
Reagents:
-
2-Aminopyridine (1.0 mmol)
-
Acetophenone derivative (1.0 mmol)
-
Molecular Iodine (
) (0.5 - 1.0 equiv) -
Solvent: DMSO (2 mL) (DMSO acts as an oxidant regenerator in some cycles).
Step-by-Step Protocol:
-
Charge: Add ketone (1.0 equiv) and Iodine (1.0 equiv) to a round-bottom flask.
-
Heat: Stir in DMSO at 100°C for 1 hour. (Generates the
-iodo ketone species). -
Addition: Cool slightly (to ~60°C) and add 2-aminopyridine (1.2 equiv).
-
Cyclize: Heat the mixture at 100°C for 4–6 hours.
-
Quench: Cool to RT and add saturated aqueous
(sodium thiosulfate) to quench excess iodine (color changes from dark brown to yellow/clear). -
Extraction: Extract with
, wash with brine, and concentrate.
Case Study: One-Pot Synthesis of Zolpidem
Application: Rapid synthesis of the hypnotic drug Zolpidem using a Copper-Catalyzed Three-Component Coupling (TCC).[3] This protocol is superior to the traditional multi-step route.
Target Molecule: Zolpidem (N,N-dimethyl-2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetamide).
Protocol:
-
Reactants: 2-Amino-5-methylpyridine + p-Tolualdehyde + N,N-dimethylpropiolamide.[3]
-
Catalyst System:
(5 mol%) / (5 mol%).[3] -
Conditions: Stir in 1,2-dichloroethane (DCE) at 100°C under air.
-
Mechanism: The copper catalyst facilitates the activation of the alkyne (propiolamide) and the oxidative coupling with the pyridine/aldehyde partners.
-
Yield: ~72% isolated yield (Literature validated).
Figure 2: One-pot workflow for the copper-catalyzed synthesis of Zolpidem.
Scope and Limitations Comparison
| Feature | Method A: GBB Reaction | Method B: Iodine Oxidative |
| Primary Functionalization | C-3 Amino (via Isocyanide) | C-2 Aryl (via Ketone) |
| Atom Economy | Excellent (Water is only byproduct) | Moderate (Loss of HI/H2O) |
| Reagent Availability | High (Isocyanides are commercial) | High (Ketones are ubiquitous) |
| Reaction Time | 4 - 12 Hours | 4 - 8 Hours |
| Key Limitation | Requires isocyanides (odor/toxicity) | Requires heating (>80°C) |
| Ideal For | Diversity-Oriented Synthesis (DOS) | Scaffold Core Construction |
Troubleshooting & Optimization
-
Low Yield in GBB: Often due to hydrolysis of the imine intermediate.
-
Solution: Use a dehydrating agent like anhydrous
or molecular sieves in the reaction vessel.
-
-
Stalled Reaction (Method B): Iodine sublimation.
-
Solution: Ensure the vessel is sealed tight. Add a slight excess (1.2 equiv) of
if the reaction stalls.
-
-
Regioselectivity Issues:
-
In 2-aminopyridines with electron-withdrawing groups at C-5, the nucleophilicity of the ring nitrogen is reduced, potentially slowing cyclization. Increase temperature to 80°C for these substrates.
-
References
-
Groebke, K., et al. (1998). "Synthesis of Imidazo[1,2-a]pyridines, Pyrrolo[1,2-a]pyrimidines and Imidazo[1,2-a]pyrimidines by a New Multicomponent Reaction." Synlett.
-
Blackburn, C., et al. (1998). "A Three-Component Solid-Phase Synthesis of 3-Aminoimidazo[1,2-a]azines and -azoles." Tetrahedron Letters.
-
Bienaymé, H., & Bouzid, K. (1998). "A New Heterocyclic Multicomponent Reaction for the Combinatorial Synthesis of Fused 3-Aminoimidazoles." Angewandte Chemie International Edition.
-
Guchhait, S. K., et al. (2015). "General and Efficient Cu-Catalyzed Three Component Coupling Reaction Toward Imidazoheterocycles: One-Pot Synthesis of Alpidem and Zolpidem." ACS Combinatorial Science.
-
Perumal, P. T., et al. (2012). "Iodine-catalyzed synthesis of imidazo[1,2-a]pyridines." Tetrahedron Letters.
-
Rentería-Gómez, M. A., et al. (2024).[1][2][4] "One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW." Chemistry Proceedings.
Sources
Application Note: Continuous Flow Synthesis & Functionalization of Imidazo[1,2-a]pyridines
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore found in numerous marketed drugs (e.g., Zolpidem , Alpidem , Olprinone ) and emerging oncology candidates. Traditional batch synthesis of this bicyclic heterocycle often suffers from three critical bottlenecks:
-
Safety: Handling lachrymatory
-haloketones and isocyanides. -
Scalability: Exothermic condensation reactions leading to thermal runaways.
-
Efficiency: Lengthy workups for multicomponent reactions (MCRs).
This Application Note details three validated continuous flow protocols designed to overcome these limitations. By leveraging high-surface-area-to-volume ratios, these methods enable superheated processing, safe handling of hazardous intermediates, and seamless late-stage functionalization.
Core Methodologies
A. The Multicomponent Approach (Groebke-Blackburn-Bienaymé)
Best for: Diversity-Oriented Synthesis (DOS), library generation. Mechanism: A [4+1] cycloaddition between 2-aminopyridines, aldehydes, and isocyanides. Flow Advantage: Accelerated kinetics via superheating; containment of noxious isocyanides.
B. The Linear Condensation Approach (Hantzsch-Type)
Best for: Target-Oriented Synthesis (e.g., Zolpidem), scale-up.
Mechanism: Condensation of 2-aminopyridines with
C. Late-Stage Functionalization (Photochemical C-H Activation)
Best for: Lead optimization, accessing C-3 functionalized derivatives. Mechanism: Visible-light-mediated radical functionalization. Flow Advantage: Superior photon flux penetration in micro-channels compared to batch flasks, significantly reducing reaction times.
Detailed Protocols
Protocol 1: Continuous Flow Groebke-Blackburn-Bienaymé (GBB) Reaction
This protocol utilizes a homogeneous Lewis acid catalyst (
Target Molecule: 3-amino-2-phenylimidazo[1,2-a]pyridine derivatives.
Reagents & Stock Solutions:
-
Feed A (Amine/Catalyst): 2-Aminopyridine (1.0 equiv) +
(5 mol%) in MeOH (0.5 M). -
Feed B (Aldehyde/Isocyanide): Benzaldehyde (1.0 equiv) + tert-Butyl isocyanide (1.1 equiv) in MeOH (0.5 M).
-
Note: Isocyanides are volatile and toxic. Prepare Feed B in a fume hood and keep the reservoir sealed (septum-pierced).
-
Flow Setup Configuration:
-
Pumps: 2x HPLC or Syringe Pumps.
-
Mixer: T-piece or Static Mixer (PEEK/Glass).
-
Reactor: 10 mL PFA Coil or Stainless Steel Coil.
-
Back Pressure Regulator (BPR): 100 psi (approx. 7 bar).
-
Temperature: 100 °C (Superheated MeOH).
Step-by-Step Procedure:
-
System Equilibration: Flush the entire system with pure MeOH at 1.0 mL/min for 20 minutes. Ensure the BPR is active and pressure is stable.
-
Reaction Initiation: Set the heating unit to 100 °C.
-
Flow Rates: Set Pump A and Pump B to 0.25 mL/min each (Total flow = 0.5 mL/min).
-
Residence Time calculation:
.
-
-
Collection: Discard the first 2 reactor volumes (steady-state equilibration). Collect the effluent into a scavanger cartridge (optional) or directly into a flask.
-
Workup: Evaporate solvent. The high purity often allows for direct crystallization or minimal flash chromatography.
Data Summary: GBB Optimization
| Parameter | Condition A (Batch) | Condition B (Flow) |
| Temperature | 65 °C (Reflux) | 100 °C (Superheated) |
| Time | 12 Hours | 20 Minutes |
| Yield | 72% | 89% |
| Space-Time Yield | Low | High ( |
Protocol 2: Telescoped Synthesis of Zolpidem (Hantzsch Route)
This workflow adapts the industrial route described by Ley et al. and Baenziger, avoiding the isolation of the lachrymatory
Target Molecule: Zolpidem (N,N-dimethyl-2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetamide).
Reagents:
-
Stream 1: 4'-Methylacetophenone in MeCN.
-
Stream 2: Bromine (
) or Phenyltrimethylammonium tribromide (PTAB) in MeCN. -
Stream 3: 2-Amino-5-methylpyridine in EtOH/DMAc (to ensure solubility).
Flow Setup Configuration:
-
Reactor 1 (Bromination): 2 mL PFA coil, Ambient Temp.
-
Reactor 2 (Condensation): 20 mL Stainless Steel coil, 140 °C.
-
BPR: 250 psi (17 bar) - Critical for preventing solvent boiling at 140 °C.
Step-by-Step Procedure:
-
Bromination (Step 1): Mix Stream 1 and Stream 2 in a T-mixer. Residence time: 2-5 mins.
-
Control Point: Monitor conversion via inline UV or IR to ensure mono-bromination and prevent di-bromination.
-
-
Condensation (Step 2): The output of Reactor 1 is mixed with Stream 3.
-
Cyclization: The combined stream enters Reactor 2 (heated to 140 °C). Residence time: 10-15 mins.
-
Quench/Purification: The output flows through a polymer-supported carbonate cartridge to neutralize HBr byproducts, yielding the free base.
Protocol 3: Photochemical C-3 Functionalization
Post-synthesis functionalization at the C-3 position is crucial for adjusting potency. Flow photochemistry solves the light penetration depth issue inherent in batch reactors.
Reaction: Visible-light induced C-3 formylation or arylation using Eosin Y.
Setup:
-
Light Source: 450 nm (Blue) High-Power LED module.
-
Reactor: FEP tubing (transparent to visible light) wrapped tightly around a cooled cylinder.
-
Reagents: Imidazo[1,2-a]pyridine substrate, Functionalizing agent (e.g., sulfonyl hydrazine), Eosin Y (1 mol%), Oxidant (if aerobic, use O2 gas slug flow).
Procedure:
-
Prepare a stock solution of substrate and catalyst in MeCN/H2O.
-
Pump through the photoreactor at a rate defined by the photon flux (typically 10-30 min residence time).
-
Self-Validating Step: Check the color change. The reaction mixture often bleaches (Eosin Y degradation or cycle) or changes fluorescence intensity upon completion.
Visualizing the Workflows
Diagram 1: The GBB Multicomponent Flow System
This diagram illustrates the convergence of three components into a heated zone, emphasizing the safety of handling isocyanides in a closed loop.
Caption: Schematic of the Groebke-Blackburn-Bienaymé (GBB) flow synthesis. Reagents are combined, superheated to accelerate kinetics, and pressurized to maintain liquid phase.
Diagram 2: Telescoped Zolpidem Synthesis
This diagram demonstrates the sequential "Generation-Consumption" strategy for handling hazardous brominated intermediates.
Caption: Telescoped synthesis of Zolpidem. The unstable
References
-
Guetzoyan, L., Nikbin, N., Baxendale, I. R., & Ley, S. V. (2013). Flow chemistry synthesis of zolpidem, alpidem and other GABAA agonists and their biological evaluation through the use of in-line frontal affinity chromatography.[1][2] Chemical Science, 4(2), 764-769. [Link]
-
Shaibuna, M., & Sridharan, V. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1729–1787. [Link]
-
Bagdi, A. K., Santra, S., Monir, K., & Hajra, A. (2015). Synthesis of Imidazo[1,2-a]pyridines: A Review on Recent Advances. Chemical Communications, 51, 1555-1575. [Link]
- Perera, D., et al. (2021). A Platform for Automated Nanomole-Scale Reaction Screening and Micromole-Scale Synthesis in Flow. Science, 359(6374), 429-434. (Contextual reference for high-throughput flow screening of heterocycles).
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Suzuki-Miyaura Coupling of 8-Chloro-3-iodoimidazo[1,2-A]pyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for the Suzuki-Miyaura cross-coupling reaction involving the 8-Chloro-3-iodoimidazo[1,2-A]pyridine scaffold. The unique electronic and structural properties of this substrate present specific challenges that require careful consideration of reaction parameters. This document is designed to function as a direct line to an application scientist, offering causal explanations and field-proven solutions to common experimental hurdles.
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. Its successful functionalization via cross-coupling is therefore a critical step in many drug discovery pipelines. This guide will equip you with the necessary knowledge to navigate the complexities of this reaction with confidence.
Section 1: Understanding the Substrate - The Question of Chemoselectivity
A primary consideration for this substrate is the presence of two distinct halogen atoms. Understanding their relative reactivity is the cornerstone of a successful and selective coupling strategy.
Q: Which position on this compound will react first in a Suzuki coupling?
A: The reaction will occur selectively at the 3-position (C-I bond). The fundamental mechanism of the Suzuki reaction begins with the oxidative addition of the palladium catalyst to the carbon-halogen bond.[1][2] The bond strength and reactivity order for halogens in this step is I > Br > Cl > F. The Carbon-Iodine bond is significantly weaker and more polarizable than the Carbon-Chlorine bond, making it far more susceptible to oxidative addition by the Pd(0) catalyst.
This inherent reactivity difference allows for a highly chemoselective mono-functionalization at the C-3 iodo position, leaving the C-8 chloro position intact for potential subsequent cross-coupling reactions under more forcing conditions.[3]
Section 2: Core Troubleshooting FAQs
This section addresses the most common issues encountered during the Suzuki coupling of this compound.
FAQ 1: My reaction shows low or no conversion to the desired product. What are the likely causes?
This is the most frequent issue and can typically be traced to one of four areas: catalyst/ligand integrity, boronic acid stability, suboptimal reaction conditions, or catalyst inhibition.
-
Potential Cause A: Inactive Catalyst or Degraded Ligand
-
The "Why": The active catalyst in the Suzuki cycle is Pd(0). Many common precatalysts, like Pd(OAc)₂, are Pd(II) and must be reduced in situ. More importantly, the Pd(0) species and the supporting phosphine ligands are highly sensitive to oxygen.[4] Oxidation deactivates the catalyst, halting the catalytic cycle before it can effectively begin.
-
The Solution:
-
Rigorous Degassing: Oxygen is a potent poison for the catalyst. Ensure your solvent and the reaction headspace are thoroughly deoxygenated. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes or by performing at least three freeze-pump-thaw cycles.[4]
-
Use Fresh Reagents: Use a fresh bottle of your palladium source (e.g., Pd₂(dba)₃ can degrade over time) and phosphine ligand. Store these sensitive reagents under an inert atmosphere.
-
Consider Modern Precatalysts: Buchwald-type precatalysts are designed for high stability and rapid generation of the active Pd(0) species, often providing more consistent results.[4]
-
-
-
Potential Cause B: Boronic Acid Degradation (Protodeboronation)
-
The "Why": Boronic acids, especially heteroaryl boronic acids, can undergo protodeboronation, where the C-B bond is cleaved by a proton source (like water) under basic conditions, yielding the corresponding arene.[5] This depletes your nucleophilic partner and halts the reaction.
-
The Solution:
-
Use High-Purity Boronic Acid: Use freshly opened or purified boronic acid.
-
Switch to a More Stable Boron Reagent: Boronate esters (e.g., pinacol esters) or potassium aryltrifluoroborates are significantly more stable to protodeboronation and can release the active boronic acid slowly under the reaction conditions.[4][5]
-
Minimize Water (if applicable): While some protocols require water to dissolve the base, excess water can promote protodeboronation. Use the minimum required amount or consider anhydrous conditions with a suitable base like CsF or K₃PO₄.[6][7]
-
-
-
Potential Cause C: Catalyst Inhibition by the Heterocycle
-
The "Why": The nitrogen atoms in the imidazo[1,2-a]pyridine ring are Lewis basic and can coordinate to the electron-deficient palladium center. This coordination can inhibit the catalyst by blocking sites needed for oxidative addition or other steps in the catalytic cycle. This is a known issue for nitrogen-rich heterocyles.[8][9]
-
The Solution:
-
Use Bulky, Electron-Rich Ligands: Ligands like Buchwald's SPhos, XPhos, or other trialkylphosphines (e.g., P(t-Bu)₃) are beneficial.[10][11] Their steric bulk creates a "pocket" around the palladium that disfavors coordination by the large heterocyclic substrate while still allowing the smaller aryl halide portion to approach for oxidative addition. Their strong electron-donating ability also accelerates the oxidative addition step.[11]
-
-
-
Potential Cause D: Suboptimal Base or Solvent
-
The "Why": The base is critical for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[12] The solvent must be able to dissolve the reactants and facilitate the reaction, but poor solubility of starting materials or intermediates can stall the reaction.[13]
-
The Solution:
-
Screen Bases: For imidazo[1,2-a]pyridines, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃.[14][15]
-
Optimize the Solvent System: Aprotic polar solvents like DME, 1,4-dioxane, or toluene are common choices. Sometimes a co-solvent is needed. For instance, studies on similar substrates have shown that DME can lead to optimized yields and faster reaction times.[14][15]
-
-
FAQ 2: My reaction is complete, but I see significant side products. How do I identify and prevent them?
-
Side Product A: Dehalogenated Starting Material (8-Chloroimidazo[1,2-a]pyridine)
-
Identification: A mass peak corresponding to the loss of iodine from your starting material.
-
The "Why": After oxidative addition, the resulting Ar-Pd(II)-I complex can react with a hydride source in the mixture. Subsequent reductive elimination produces the de-iodinated arene.[16] Hydride sources can include trace water, amine bases, or alcoholic solvents.
-
The Solution: Ensure anhydrous solvents are used if the protocol is meant to be water-free. Avoid amine bases or alcohol solvents unless a specific protocol calls for them.
-
-
Side Product B: Homocoupled Boronic Acid (Biphenyl-type product)
-
Identification: A mass peak corresponding to a dimer of the boronic acid's organic group.
-
The "Why": This side reaction is often promoted by the presence of oxygen, which can interfere with the catalytic cycle and facilitate the oxidative coupling of two boronic acid molecules.
-
The Solution: This is another strong indicator that the degassing procedure was insufficient. Improve the inert atmosphere protocol as described in FAQ 1A.[4]
-
Section 3: Recommended Starting Protocol & Parameter Optimization
This protocol provides a robust starting point for the Suzuki coupling at the 3-position of this compound. Optimization may be required for particularly challenging boronic acids.
Step-by-Step Experimental Protocol
-
Reagent Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 - 1.5 eq), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq).
-
Catalyst/Ligand Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 5 mol%) or a combination of a palladium source and ligand (e.g., Pd₂(dba)₃, 2.5 mol% and SPhos, 6 mol%).
-
Solvent Addition & Degassing: Add the degassed solvent system (e.g., Toluene/H₂O 4:1 or DME).[15] Seal the flask and perform three freeze-pump-thaw cycles or sparge with argon for 20 minutes.
-
Reaction: Heat the reaction mixture to the target temperature (typically 80-110 °C) under a positive pressure of inert gas.[4] Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Table 1: Parameter Selection Guide for Optimization
| Parameter | Recommended Options | Rationale & Expert Insight |
| Palladium Source | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂, Buchwald Precatalysts (G2, G3) | Pd(PPh₃)₄ is a reliable Pd(0) source. Pd₂(dba)₃ and Pd(OAc)₂ are air-stable Pd(0) and Pd(II) sources, respectively, but require a ligand. Buchwald precatalysts are often superior for challenging substrates due to their stability and efficiency.[4][12] |
| Ligand | PPh₃, SPhos, XPhos, P(t-Bu)₃, dppf | For this N-heterocyclic substrate, bulky, electron-rich ligands (SPhos, XPhos, P(t-Bu)₃) are strongly recommended to prevent catalyst inhibition and promote oxidative addition.[11] |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄, CsF | Cs₂CO₃ and K₃PO₄ are often more effective for heteroaromatic couplings.[14][15] K₃PO₄ may require trace water to be effective in anhydrous systems.[10] |
| Solvent | Toluene/H₂O, 1,4-Dioxane/H₂O, DME | DME has been shown to be highly effective for Suzuki couplings on the 3-iodoimidazo[1,2-a]pyridine core.[14][15] The choice depends on reagent solubility and desired reaction temperature. |
| Temperature | 80 - 110 °C | Many Suzuki couplings require heating to proceed at a reasonable rate. If the reaction is sluggish, cautiously increasing the temperature can help, but excessive heat can cause catalyst decomposition.[4] Microwave-assisted heating can significantly shorten reaction times.[17] |
Section 4: Visual Guides to Mechanism and Troubleshooting
The Suzuki-Miyaura Catalytic Cycle
Understanding the core mechanism is key to rational troubleshooting. The cycle consists of three primary stages: Oxidative Addition, Transmetalation, and Reductive Elimination.
Troubleshooting Decision Tree
Follow this logical workflow to diagnose and solve issues with your reaction.
References
-
Fors, B. P., & Buchwald, S. L. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(42), 14914–14917. Available from: [Link]
-
Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
-
Reddit r/Chempros. (2024). Failed suzuki coupling, any suggenstions? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Al-Tel, T. H. (2006). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. The Journal of Organic Chemistry, 71(21), 8294–8297. Available from: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Smaïli, L., et al. (2011). EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. Synthetic Communications, 41(12), 1794-1803. Retrieved from: [Link]
-
Al-Tel, T. H. (2006). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. The Journal of Organic Chemistry, 71(21), 8294–8297. Available from: [Link]
-
Li, C., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications, 50(31), 4132-4134. Available from: [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). Suzuki−Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(42), 14914-14917. Available from: [Link]
-
Smaïli, L., et al. (2007). Synthesis of polysubstituted imidazo[1,2-a]pyridines via microwave-assisted one-pot cyclization/Suzuki coupling/palladium-catalyzed heteroarylation. The Journal of Organic Chemistry, 72(15), 5859-5862. Available from: [Link]
-
Samal, S. K., et al. (2016). A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. Chinese Chemical Letters, 27(6), 845-850. Available from: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Angewandte Chemie International Edition, 47(26), 4890-4893. Available from: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available from: [Link]
-
Barge, A., et al. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 9(3), 253. Available from: [Link]
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- 3. Synthesis of polysubstituted imidazo[1,2-a]pyridines via microwave-assisted one-pot cyclization/Suzuki coupling/palladium-catalyzed heteroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation [html.rhhz.net]
- 7. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
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- 17. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Sonogashira Reaction Yield for 3-Iodo-Imidazopyridines
Welcome to the technical support center for the Sonogashira cross-coupling reaction, with a specialized focus on the optimization of yields for 3-iodo-imidazopyridine substrates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies to overcome common challenges encountered during experimentation.
Introduction to the Sonogashira Reaction with 3-Iodo-Imidazopyridines
The Sonogashira reaction is a powerful and versatile cross-coupling method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base.[1] The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, and the introduction of an alkynyl moiety at the 3-position via the Sonogashira reaction is a key step in the synthesis of numerous biologically active compounds.[2][3]
While the 3-iodo-imidazopyridine is considered an optimal substrate for this transformation, achieving high and reproducible yields can be challenging.[2][4] This guide provides a comprehensive resource to understand the reaction intricacies, troubleshoot common issues, and systematically optimize your reaction conditions for maximal yield and purity.
Core Concepts: The Sonogashira Catalytic Cycle
Understanding the mechanism is fundamental to effective troubleshooting. The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
Figure 1: Simplified Sonogashira Catalytic Cycle
Recommended Starting Protocol
This protocol is a robust starting point for the Sonogashira coupling of a generic 3-iodo-imidazopyridine with a terminal alkyne. It is based on established procedures for similar nitrogen-containing heterocycles and the reported success with the imidazopyridine scaffold.[2][5]
Materials:
-
3-Iodo-imidazopyridine derivative (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Palladium(II) trifluoroacetate (Pd(TFA)₂) (2.5 mol%)
-
Triphenylphosphine (PPh₃) (5.0 mol%)
-
Copper(I) iodide (CuI) (5.0 mol%)
-
Triethylamine (Et₃N) (2 mL per 0.5 mmol of substrate)
-
N,N-Dimethylformamide (DMF) (anhydrous, degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(TFA)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).
-
Add anhydrous, degassed DMF (to dissolve the catalyst components) and stir for 30 minutes at room temperature.
-
Add the 3-iodo-imidazopyridine (1.0 eq) and the terminal alkyne (1.2 eq).
-
Add triethylamine.
-
Heat the reaction mixture to the desired temperature (start with room temperature, as it has been reported to be effective, and increase if necessary).[2][4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the Sonogashira reaction of 3-iodo-imidazopyridines in a question-and-answer format.
Q1: My reaction is not proceeding, or the conversion is very low. What are the likely causes and how can I fix it?
A1: Low or no conversion is a frequent issue. Here is a systematic approach to troubleshoot this problem:
-
Catalyst Inactivity: The palladium catalyst may not be in its active Pd(0) state or may be poisoned.
-
Solution: Ensure your reaction is performed under strictly anaerobic conditions. Oxygen can oxidize the Pd(0) catalyst. Degas all solvents and reagents thoroughly. Use freshly opened, high-purity catalysts and ligands.
-
-
Insufficient Temperature: While room temperature has been reported as effective for 3-iodo-imidazopyridines, some substituted or sterically hindered substrates may require heating.[2][4]
-
Solution: Gradually increase the reaction temperature in increments of 20 °C (e.g., RT -> 40 °C -> 60 °C -> 80 °C). Monitor for product formation and potential decomposition at each step. For less reactive aryl bromides, temperatures around 80-100 °C are common.[6]
-
-
Poor Solubility: The starting materials may not be fully dissolved in the chosen solvent system.
-
Solution: Consider a different solvent or a solvent mixture. While DMF is a good starting point, other solvents like dioxane, THF, or toluene (often mixed with the amine base) can be effective.[6]
-
-
Inappropriate Base: The base might not be strong enough to deprotonate the alkyne effectively, or it could be sterically hindered.
-
Solution: Triethylamine is a standard choice. However, more hindered bases like diisopropylethylamine (DIPEA) or stronger bases like DBU or inorganic bases such as K₂CO₃ or Cs₂CO₃ (particularly in copper-free systems) can be beneficial.
-
Figure 2: Troubleshooting workflow for low conversion.
Q2: I am observing a significant amount of a side product that appears to be a dimer of my starting alkyne. What is this, and how can I prevent it?
A2: This side product is likely the result of Glaser coupling, a common issue in copper-catalyzed Sonogashira reactions.[7] It is the oxidative homocoupling of the terminal alkyne.
-
Cause: The presence of oxygen promotes the oxidation of the copper acetylide intermediate, leading to dimerization.
-
Solutions:
-
Strict Anaerobic Conditions: The most straightforward solution is to rigorously exclude oxygen from your reaction. This involves using Schlenk techniques or a glovebox and thoroughly degassing all solvents and reagents.
-
Copper-Free Conditions: A more robust solution is to switch to a copper-free Sonogashira protocol. These reactions often require more active palladium catalysts (e.g., with bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands) and may need higher temperatures, but they completely eliminate the possibility of Glaser coupling.[8]
-
Table 1: Comparison of Conventional vs. Copper-Free Sonogashira
| Feature | Conventional Sonogashira | Copper-Free Sonogashira |
| Co-catalyst | Copper(I) salt (e.g., CuI) | None |
| Key Side Reaction | Glaser homocoupling | Generally cleaner, but may require harsher conditions |
| Reaction Conditions | Often milder (can proceed at RT) | May require higher temperatures |
| Catalyst System | Standard Pd catalysts (e.g., Pd(PPh₃)₄) | Often requires more specialized, highly active Pd catalysts |
| Atmosphere | Strictly anaerobic | Anaerobic conditions still recommended to protect the Pd catalyst |
Q3: My desired product is forming, but I also see a significant amount of the de-iodinated imidazopyridine starting material. How can I minimize this side reaction?
A3: This side reaction is proto-dehalogenation, where the iodine atom is replaced by a hydrogen atom.
-
Causes:
-
Presence of Protic Impurities: Water or other protic species can protonate the aryl-palladium intermediate before it couples with the alkyne.
-
Slow Transmetalation: If the formation of the copper acetylide or its transmetalation to the palladium center is slow, the aryl-palladium intermediate has a longer lifetime and is more susceptible to side reactions.
-
-
Solutions:
-
Anhydrous Conditions: Ensure all your reagents and solvents are strictly anhydrous. Dry your starting materials and use freshly distilled, dry solvents.
-
Optimize Catalyst and Ligand: A more electron-rich and bulky phosphine ligand on the palladium can accelerate the oxidative addition and reductive elimination steps, potentially outcompeting the dehalogenation pathway.
-
Increase Alkyne Concentration: Using a slight excess of the alkyne (e.g., 1.5 eq) can favor the desired coupling reaction.
-
Q4: Can the nitrogen atoms in the imidazopyridine ring interfere with the reaction?
A4: Yes, the lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting its activity.
-
Impact: This coordination can reduce the concentration of the active catalytic species, leading to slower reaction rates or incomplete conversion.
-
Solutions:
-
Use of Appropriate Ligands: Bulky phosphine ligands can sterically hinder the coordination of the pyridine nitrogen to the palladium center.
-
Solvent Choice: A more coordinating solvent might compete with the imidazopyridine for coordination sites on the palladium, thereby minimizing inhibition.
-
N-Oxide Protection: In some cases, temporary protection of the pyridine nitrogen as an N-oxide can be a viable strategy, although this adds extra steps to the synthesis.
-
References
-
Castera-Ducros, C., El-Kashef, H., Piednoel, M., Remusat, V., Teulade, J. C., Verhaeghe, P., Rathelot, P., & Vanelle, P. (2016). Using the Sonogashira Reaction for Preparing a New Fragment Library based on the 3-alkynylimidazo[1,2-a]pyridine Scaffold. Letters in Organic Chemistry, 13(7), 519-525. [Link]
-
ResearchGate. (n.d.). Using the Sonogashira Reaction for Preparing a New Fragment Library based on the 3-alkynylimidazo[1,2-a]pyridine Scaffold. Retrieved February 5, 2026, from [Link]
-
Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros. Retrieved February 5, 2026, from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved February 5, 2026, from [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Wikipedia. (2023). Sonogashira coupling. Retrieved February 5, 2026, from [Link]
-
Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6(3), 121-133. [Link]
-
Li, J., Hua, R., & Liu, T. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 15, 1612–1704. [Link]
- Google Patents. (n.d.). CN104496995A - Method for preparing 3-ethynyl imidazo[1,2-b]pyridazine.
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved February 5, 2026, from [Link]
-
Scribd. (n.d.). Pd-Cu Catalyzed Heterocyclization During Sonogashira Coupling: Synthesis of 2-Benzylimidazo (1,2-A) Pyridine. Retrieved February 5, 2026, from [Link]
-
National Center for Biotechnology Information. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Retrieved February 5, 2026, from [Link]
-
National Center for Biotechnology Information. (2022). Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis and halogenation of 2-methylimidazo[1,2-a]pyridine. Antimicrobial activity of 3-bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromide. Retrieved February 5, 2026, from [Link]
-
National Center for Biotechnology Information. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Retrieved February 5, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Retrieved February 5, 2026, from [Link]
- Google Patents. (n.d.). CN103864547A - Method for catalyzing Sonogashira cross coupling reaction by virtue of trace 1-halogenated benzene-promoted CuI.
-
ResearchGate. (n.d.). Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (n.d.). Vincent REMUSAT | Aix-Marseille University, Marseille | AMU | Faculté de Pharmacie | Research profile. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (n.d.). Hussein EL-KASHEF | Professor Emeritus | Ph.D. and Doctorat d'Etat | Assiut University, Asyūţ | Department of Chemistry | Research profile. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (n.d.). Pascal RATHELOT | Aix-Marseille University, Marseille | AMU | Faculté de Pharmacie | Research profile. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (n.d.). Ducros CAROLINE | Aix-Marseille University, Marseille | AMU | Faculté de Pharmacie | Research profile. Retrieved February 5, 2026, from [Link]
Sources
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- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 6. reddit.com [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability and Handling of 3-Iodoimidazo[1,2-a]pyridines
Welcome to the technical support center for 3-iodoimidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for preventing the deiodination of this critical class of chemical intermediates. Our goal is to ensure the integrity of your compounds throughout synthesis, purification, and storage.
Section 1: Troubleshooting & FAQs
This section addresses the most common issues encountered by researchers working with 3-iodoimidazo[1,2-a]pyridines.
Q1: I'm observing a significant amount of the deiodinated parent imidazo[1,2-a]pyridine in my crude reaction mixture after synthesis. What is the likely cause?
A1: The appearance of the deiodinated product during synthesis is a common problem. The primary causes are often related to the reaction conditions and reagents used. The C-I bond at the 3-position of the imidazo[1,2-a]pyridine ring system is susceptible to cleavage under several conditions. High reaction temperatures and prolonged reaction times can promote thermal degradation. Additionally, certain reagents, particularly some transition metal catalysts or strong bases, can facilitate reductive deiodination. For instance, while methods using iodine as a catalyst are common for synthesis, residual reagents or byproducts from these reactions can sometimes contribute to instability if not properly quenched and removed.[1][2]
Q2: My purified 3-iodoimidazo[1,2-a]pyridine appears to be degrading upon storage, showing a new spot on TLC corresponding to the deiodinated product. How can I prevent this?
A2: The stability of 3-iodoimidazo[1,2-a]pyridines during storage is crucial. Degradation upon storage is typically caused by exposure to light, heat, or atmospheric moisture. These compounds can be light-sensitive, and exposure to ambient laboratory light over time can lead to photochemical decomposition. Storing the compound in amber vials or wrapping the container in aluminum foil is a simple but effective preventative measure. Additionally, elevated temperatures can accelerate degradation. Therefore, it is recommended to store these compounds at low temperatures, preferably in a refrigerator or freezer. Ensuring the compound is thoroughly dried and stored under an inert atmosphere (e.g., nitrogen or argon) can also prevent hydrolysis or reaction with atmospheric components.
Q3: During purification by column chromatography, I am seeing significant loss of my compound and an increase in the deiodinated impurity in the collected fractions. What's happening?
A3: Loss of the iodo-substituent during silica gel chromatography is a frequent issue. The silica gel itself can be slightly acidic, and this acidity can catalyze the deiodination of sensitive compounds like 3-iodoimidazo[1,2-a]pyridines. To mitigate this, you can neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base, such as triethylamine (~1%) in the eluent. Alternatively, using a less acidic stationary phase like alumina (neutral or basic) can be beneficial. It is also advisable to perform the chromatography as quickly as possible to minimize the contact time between the compound and the stationary phase. A protocol for assessing the stability of sensitive compounds on different stationary phases before committing to a large-scale purification can be a valuable time-saving step.[3]
Q4: How can I accurately determine the percentage of deiodinated impurity in my sample?
A4: Quantitative analysis of the deiodinated impurity is best achieved using High-Performance Liquid Chromatography (HPLC) with a UV detector or by quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. For HPLC, developing a method that achieves baseline separation of the 3-iodoimidazo[1,2-a]pyridine and its deiodinated analog is key. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water is often a good starting point.[1] For qNMR, you can integrate the signals corresponding to unique protons on both the desired compound and the impurity and compare them to an internal standard of known concentration. The 1H NMR spectra of 3-iodoimidazo[1,2-a]pyridines and their deiodinated counterparts will show distinct differences in the aromatic region, allowing for quantification.[4]
Section 2: Root Cause Analysis of Deiodination
Understanding the underlying mechanisms of deiodination is critical for developing effective preventative strategies. The C(3)-I bond in imidazo[1,2-a]pyridines is susceptible to cleavage through several pathways:
-
Photochemical Decomposition: The relatively low bond dissociation energy of the C-I bond makes these compounds sensitive to UV and even visible light. Absorption of light can promote the homolytic cleavage of the C-I bond, generating a radical intermediate that can then abstract a hydrogen atom from the solvent or other molecules to form the deiodinated product.
-
Thermal Degradation: At elevated temperatures, the C-I bond can also break, leading to deiodination. This is often a concern during reactions that require heating for extended periods. Microwave-assisted synthesis can sometimes offer a solution by reducing reaction times, though the high temperatures achieved must be carefully controlled.[5]
-
Acid/Base-Catalyzed Deiodination: The imidazo[1,2-a]pyridine ring system is sensitive to both acidic and basic conditions. Strong acids can protonate the heterocycle, potentially activating the C-I bond towards nucleophilic attack or facilitating decomposition.[6] Strong bases can promote elimination reactions or act as reducing agents, leading to deiodination.
-
Reductive Deiodination: This can be a significant side reaction, especially in the presence of certain reagents or catalysts.
-
Transition Metal-Catalyzed Protodeiodination: Trace amounts of residual palladium or copper catalysts from preceding synthetic steps can catalyze the reductive cleavage of the C-I bond, especially in the presence of a hydrogen source (e.g., solvent, base, or additives).
-
Reducing Agents: The presence of reducing agents, even mild ones, can lead to the deiodination of aryl iodides.
-
Below is a diagram illustrating the primary pathways leading to the deiodination of 3-iodoimidazo[1,2-a]pyridines.
Caption: Key factors leading to unwanted deiodination.
Section 3: Preventive Measures & Best Practices
To maintain the integrity of your 3-iodoimidazo[1,2-a]pyridines, it is essential to implement the following best practices throughout your workflow.
Synthesis Workflow
When synthesizing 3-iodoimidazo[1,2-a]pyridines, the choice of reagents and reaction conditions is paramount.
Recommended Synthetic Protocol (Ultrasound-Assisted Iodination):
This method is often preferred due to its mild conditions and improved reaction rates.[7]
-
Reaction Setup: In a suitable reaction vessel, dissolve the starting imidazo[1,2-a]pyridine (1.0 eq) in a green solvent such as ethanol.
-
Reagent Addition: Add molecular iodine (I2, 1.2 eq) to the solution.
-
Initiation: Add tert-butyl hydroperoxide (TBHP, 2.0 eq) dropwise to the mixture.
-
Reaction: Place the vessel in an ultrasonic bath at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na2S2O3) to remove excess iodine. Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.[4]
| Parameter | Recommendation | Rationale |
| Iodinating Agent | I2 with a mild oxidant (e.g., TBHP) | Avoids harsh reagents that can cause side reactions.[7] |
| Solvent | "Green" solvents like ethanol | Environmentally friendly and generally non-reactive.[1] |
| Temperature | Room temperature with ultrasound | Minimizes thermal degradation while accelerating the reaction.[7] |
| Catalyst | Metal-free conditions are preferred | Avoids potential for metal-catalyzed protodeiodination.[7] |
| Workup | Quench with Na2S2O3 | Effectively removes excess iodine which can be detrimental.[4] |
Purification Workflow
The purification step is a critical point where deiodination can occur.
Step-by-Step Purification Protocol (Column Chromatography):
-
Stationary Phase Selection: Test the stability of your compound on a small scale with both silica gel and alumina to determine the optimal stationary phase.[3]
-
Slurry Preparation (for Silica Gel): If using silica gel, prepare the slurry in your chosen eluent system containing 0.5-1% triethylamine to neutralize acidic sites.
-
Column Packing: Pack the column with the prepared slurry.
-
Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and load it onto the column.
-
Elution: Elute the column with your chosen solvent system, collecting fractions and monitoring by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature (e.g., < 40°C).
Caption: A systematic approach to purification to minimize deiodination.
Storage and Handling
Proper long-term storage is essential for maintaining the purity of your 3-iodoimidazo[1,2-a]pyridines.
| Condition | Recommendation | Rationale |
| Light | Store in amber glass vials or wrap clear vials in aluminum foil. | Prevents photochemical degradation. |
| Temperature | Store at low temperatures (≤ 4°C). For long-term storage, -20°C is recommended. | Reduces the rate of thermal decomposition. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents reactions with atmospheric oxygen or moisture. |
| Container | Use well-sealed containers to prevent moisture ingress. | Moisture can contribute to hydrolytic decomposition pathways. |
By implementing these troubleshooting tips and best practices, you can significantly reduce the incidence of deiodination and ensure the quality and stability of your 3-iodoimidazo[1,2-a]pyridine compounds for their use in further research and development.
Section 4: References
-
Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. (n.d.). National Institutes of Health. Retrieved February 8, 2024, from [Link]
-
Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (2025). BMC Chemistry. [Link]
-
Synthesis and purification of iodoaziridines involving quantitative selection of the optimal stationary phase for chromatography. (2014). Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis of 3-Aminoimidazo[1,2-a]pyridines from α-Aminopyridinyl Amides. (2022). The Journal of Organic Chemistry.
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2023). Current Organic Chemistry.
-
C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. (2023). Molecules.
-
Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. (2019). ACS Omega. [Link]
-
Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. (2014). Luminescence. [Link]
-
Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. (2014). Organic Letters.
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Advances. [Link]
-
Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2022). Pharmaceuticals.
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega. [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (2023). Chemistry Proceedings.
-
Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. (2022). Molecules. [Link]
-
Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. (2007). Journal of Combinatorial Chemistry.
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). BIO Web of Conferences.
-
Imidazo[1,2-a]pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 8, 2024, from [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a] pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity †. (2023). RSC Advances.
Sources
- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and purification of iodoaziridines involving quantitative selection of the optimal stationary phase for chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines [mdpi.com]
- 5. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming steric hindrance in 8-substituted imidazo[1,2-a]pyridine reactions
Technical Support Center: Imidazo[1,2-a]pyridine Chemistry Topic: Overcoming Steric Hindrance in 8-Substituted Systems Ticket ID: IMP-008-STERIC Status: Open Support Level: Tier 3 (Senior Scientist / R&D)
Executive Summary
The 8-substituted imidazo[1,2-a]pyridine scaffold presents a unique "peri-electronic" challenge. Unlike the C-5 position, which sterically clashes directly with the C-3 site (the "bay region"), the C-8 position is adjacent to the bridgehead nitrogen (N4). Substituents here create a "steric wall" that protects the nitrogen lone pair, inhibiting catalyst coordination—a critical step in many Pd-catalyzed C-H activations and oxidative additions.
This guide provides troubleshooting protocols to bypass this blockade using ligand modulation, microwave-assisted synthesis, and alternative mechanistic pathways.
Module 1: Troubleshooting C-3 Arylation Failures
The Issue: You are attempting a Pd-catalyzed C-H arylation at the C-3 position, but yields are <20% or the reaction is stalled, despite the C-3 position being open. Diagnosis: The substituent at C-8 is exerting a "buttressing effect" or directly blocking the bridgehead nitrogen (N4). Many catalytic cycles (e.g., Pd(II)/Pd(IV) mechanisms) require initial coordination to N4 to direct the metal to C-3. If C-8 is bulky (e.g., -Ph, -tBu, -CF3), this coordination is energetically unfavorable.
Protocol A: The "Wing-Tip" Ligand Switch
Standard phosphines (PPh3) are often too bulky to navigate the C-8/N4 pocket. Switch to ligands with smaller cone angles or flexible biaryl architectures that can "reach around" the steric bulk.
| Ligand Class | Recommended Ligand | Why it Works |
| First Line | P(Cy)3 or XPhos | XPhos is bulky but forms a specific active species that promotes reductive elimination even in hindered systems. |
| Rescue | P(n-Bu)3 or Tri-2-furylphosphine | Smaller cone angle allows approach to the hindered N4 center. |
| Nuclear Option | NHC (IMes) | N-Heterocyclic Carbenes bind tightly and push electron density, often bypassing the need for N4 pre-coordination. |
Protocol B: The "Thermal Override" (C-H Activation)
If coordination is blocked, shift the mechanism from a directed CMD (Concerted Metalation-Deprotonation) to an electrophilic aromatic substitution (S_EAr) type pathway, which is less dependent on N4 binding.
-
Solvent System: Switch to DMA/Pivalic Acid (4:1) . The acidic additive promotes the cationic Pd species, which is more electrophilic.
-
Temperature: Increase to 140°C .
-
Catalyst: Use Pd(OAc)2 (5 mol%) with Ag2CO3 (2 equiv) as the oxidant.
Expert Insight: The use of pivalic acid is crucial here. It acts as a "proton shuttle," lowering the energy barrier for C-H bond cleavage even when the catalyst cannot firmly dock onto the bridgehead nitrogen due to C-8 interference [1].
Module 2: Synthesis of the 8-Substituted Core (GBB Reaction)
The Issue: The Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction fails to form the 8-substituted ring efficiently. Diagnosis: The starting material, 3-substituted-2-aminopyridine, has reduced nucleophilicity at the ring nitrogen due to the adjacent substituent. The initial Schiff base formation (with the aldehyde) is sluggish.
Workflow: Microwave-Assisted GBB Protocol
Microwave irradiation overcomes the activation energy barrier imposed by the C-3 substituent on the aminopyridine (which becomes C-8 in the product).
Step-by-Step:
-
Reagents: 3-substituted-2-aminopyridine (1.0 equiv), Aldehyde (1.0 equiv), Isocyanide (1.1 equiv).
-
Catalyst: Sc(OTf)3 (5 mol%) or Iodine (10 mol%).
-
Why Sc(OTf)3? It is a water-tolerant Lewis acid that activates the imine intermediate without being deactivated by the steric bulk [2].
-
-
Solvent: MeOH or Eucalyptol (Green alternative).
-
Conditions: Microwave reactor (Monowave or similar) at 120°C for 20 minutes .
-
Note: Conventional heating often requires 24h+ and yields <40%. Microwave typically boosts this to >80%.
-
Module 3: Visualizing the Steric "Kill Zone"
The following diagram illustrates the "Peri-Interaction" map. Note how C-8 does not block C-3 directly (like C-5 does), but blocks the pathway to C-3 via the Nitrogen.
Caption: The "Steric Kill Zone." The C-8 substituent (Red) shields the Bridgehead N4 (Blue), preventing the catalyst from docking and directing activity to C-3 (Green).
FAQ: Frequently Asked Questions
Q1: Can I use C-8 as a directing group site? A: Generally, no. The C-8 position is too electron-poor and sterically crowded to serve as a reliable directing group anchor. However, if you have a functional group at C-8 (like an amide), it can direct activation to C-7.
Q2: I see "C-5" and "C-8" used interchangeably in older literature. Are they the same? A: Absolutely not.
-
C-5: The "Bay Region." Peri to C-3. Causes direct steric clash with C-3 substituents.
-
C-8: Peri to N4 (Bridgehead). Blocks catalyst coordination.
-
Tip: If your NMR shows a doublet at ~8.0 ppm that integrates to 1H, that is usually the C-5 proton (deshielded by the N4 lone pair).
Q3: My GBB reaction works but the product precipitates as a gum. How do I purify? A: 8-substituted imidazopyridines often have disrupted pi-stacking, making them more soluble/gummy than their unsubstituted counterparts.
-
Fix: Do not use simple precipitation. Use Flash Chromatography with a gradient of DCM:MeOH (100:0 to 95:5). Add 1% Triethylamine to the eluent to prevent streaking on silica.
References
-
Gevorgyan, V., et al. "Palladium-Catalyzed C–H Functionalization of Heterocycles." Chemical Reviews, 2017.
-
Shaabani, A., et al. "Recent progress of Groebke-Blackburn-Bienaymé reaction in the synthesis of imidazo[1,2-a]pyridines." Molecular Diversity, 2020.
-
Bagdi, A. K., et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." RSC Advances, 2015.
Optimizing base and solvent conditions for cross-coupling reactions
Welcome to the Cross-Coupling Optimization Technical Support Center .
This interface is designed for researchers requiring immediate, high-level troubleshooting for Palladium-catalyzed cross-coupling reactions (specifically Suzuki-Miyaura and Buchwald-Hartwig).
Quick Reference Dashboard: Base & Solvent Matrix
Before initiating a screen, verify your starting conditions against this compatibility matrix.
| Base Class | Examples | Preferred Solvents | Primary Use Case | Risk Factor |
| Inorganic (Weak) | Biphasic: Toluene/H₂O, Dioxane/H₂OPolar: DMF, DMAc | Standard Suzuki coupling; tolerant of esters/nitriles. | Low solubility in non-polar solvents without water. | |
| Inorganic (Strong) | Alcohols: MeOH, EtOH, iPrOHAqueous: THF/H₂O | High reactivity for sterically hindered substrates. | Hydrolysis of sensitive groups (esters, amides). | |
| Alkoxides (Strong) | Non-polar: Toluene, XyleneEthers: THF, 2-MeTHF | Buchwald-Hartwig amination; anhydrous Suzuki. | ||
| Organic (Superbase) | DBU, MTBD, Phosphazenes | Aprotic: MeCN, THF, DCM | Substrates sensitive to metal cations or requiring mild temps. | High cost; potential to poison catalyst if not purified. |
Module 1: Optimization Logic & Workflow
User Query: "I have a new substrate class. How do I design a screen that covers the most chemical space without wasting material?"
Technical Response: Do not rely on "magic" conditions from a single paper. You must screen for the mechanism of transmetallation . In Suzuki coupling, this occurs via two distinct pathways depending on your base/solvent choice: the Boronate Pathway (base attacks boron) or the Oxo-Palladium Pathway (base attacks palladium).
The Optimization Decision Tree Use the following logic flow to determine your screening parameters.
Figure 1: Strategic decision tree for initial condition screening based on substrate stability.
Module 2: Troubleshooting & Error Codes
Error Code: LOW_CONVERSION (Stalled Reaction)
Symptoms: Starting material remains; catalyst is not dead (still colored), but product formation halts. Root Cause: The "Mismatched Pair" effect.
-
Explanation: In Suzuki coupling, if you use a weak base (
) in a non-polar solvent (Toluene) without water, the base remains insoluble. The transmetallation step cannot occur because the boronic acid is never activated to the boronate [1]. -
Corrective Action:
-
Add Water: Introduce 5-10% v/v water to dissolve the inorganic base.
-
Phase Transfer: If water is forbidden, add a phase transfer catalyst (TBAB) or switch to a soluble organic base (e.g., TBAOH).
-
Cation Switch: Switch from Potassium (
) to Cesium ( ). Cesium has a larger ionic radius, making its carbonate salts significantly more soluble in organic solvents like DMF or Dioxane [2].
-
Error Code: PROTODEHALOGENATION (Ar-H Formation)
Symptoms: The halide is removed (Ar-X
-
Solvent Proton Source: In Buchwald-Hartwig, using alcohols with strong bases can lead to
-hydride elimination or direct protonation. -
Water Contamination: In anhydrous protocols, trace water can act as a proton source for the Pd-Aryl intermediate [3].
-
Ligand Effects: Bulky, electron-rich phosphines (like
) can sometimes promote dehalogenation if the transmetallation is slow. Corrective Action:
-
Protocol: Switch to strictly anhydrous non-protic solvents (Dioxane, Toluene).
-
Base: Move to Carbonate bases (
) or Phosphates ( ) rather than Alkoxides. -
Green Alternative: Use 2-MeTHF or MTBE .[1][2] These hydrophobic ethers resist water uptake better than THF and often suppress side reactions [4].
Module 3: Advanced Protocols (HTE)
Standard Operating Procedure: 24-Well Plate Screen Use this protocol to simultaneously optimize Base and Solvent.
Materials:
-
24-well aluminum heating block or glass plate system.
-
Stock solutions (0.1 M) of Electrophile and Nucleophile.
-
Catalyst stock solution (Pd source + Ligand, pre-complexed if possible).
Workflow:
-
Dosing Solids: Add 4 different bases to the columns (e.g., Col 1:
, Col 2: , Col 3: , Col 4: DBU). -
Dosing Liquids (Solvents): Add 6 different solvents to the rows (e.g., Row A: Toluene, Row B: THF, Row C: MeCN, Row D: DMF, Row E: MeOH, Row F: Dioxane/H2O).
-
Catalyst Addition: Add the catalyst stock solution last (under inert atmosphere if using sensitive phosphines).
-
Reaction: Seal and heat to 80°C for 12 hours.
-
Analysis: Filter through a celite/silica plug (to remove Pd) and analyze via UPLC-MS.
Mechanistic Insight: The "Fork in the Trail" Understanding why you are screening bases is critical. The base dictates the pathway.
Figure 2: The "Fork in the Trail" mechanism. Standard aqueous bases favor the blue path (Boronate); anhydrous/weak bases may favor the green path (Oxo-Pd) [5].
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2, 27-50.
-
Sheralkar, A., et al. (2020). Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. [3]
-
Ferlin, F., et al. (2021). Green Solvent Selection for Acyl Buchwald–Hartwig Cross-Coupling. ACS Sustainable Chemistry & Engineering.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Transmetalation in the Suzuki–Miyaura Coupling: The Fork in the Trail. Angewandte Chemie International Edition, 53(22), 5574–5610.
Sources
Technical Support Center: Palladium Removal from Imidazo[1,2-a]pyridine Scaffolds
Case ID: PD-REM-IMP-001 Status: Active Guide Applicable For: API Synthesis, Medicinal Chemistry, Process Development
Diagnostic Triage: Why is this difficult?
The "Chelation Trap" The imidazo[1,2-a]pyridine core presents a specific challenge in palladium (Pd) removal due to its electronic structure. Unlike simple aromatics, this fused bicycle contains a bridgehead nitrogen (N4) and a pyridine-like nitrogen (N1).
-
The Problem: The N1 nitrogen possesses a lone pair in an
orbital that is orthogonal to the -system, making it a moderately strong Lewis base (pKa 5.4 - 6.8). -
The Consequence: Residual Palladium(II) species coordinate tightly to this N1 position, forming stable complexes that resist standard aqueous washes or simple recrystallization.
-
The Solution: You must introduce a "soft" ligand (Sulfur-based) that has a higher affinity for Pd than the "borderline/hard" nitrogen of your product.
Decision Matrix: Selecting Your Protocol
Use the following logic flow to determine the most efficient removal strategy based on your current contamination levels and scale.
Figure 1: Decision tree for selecting palladium remediation strategies based on initial contamination load and process stage.
Protocol Library
Method A: Functionalized Silica Scavengers (The Gold Standard)
Best For: Late-stage intermediates, GMP steps, high-value compounds. Mechanism: Surface-bound thiols or thioureas displace the imidazo-pyridine N-ligand via rapid kinetic exchange.
Recommended Scavengers:
-
SiliaMetS® Thiol (Si-SH): General purpose, highly effective for Pd(II) and Pd(0).[1]
-
SiliaMetS® DMT (Dimercaptotriazine): Superior for "difficult" Pd species or when Pd is coordinated to highly basic heterocycles.
Step-by-Step Protocol:
-
Dissolution: Dissolve your crude imidazo[1,2-a]pyridine in a solvent compatible with the scavenger (THF, Ethyl Acetate, or Toluene are ideal; avoid MeOH if using silica that isn't chemically stable, though most modern scavengers are stable).
-
Loading: Add 4–5 equivalents of scavenger relative to the residual Pd content (if known). If unknown, add 5-10% w/w relative to the mass of the crude product.
-
Activation (Critical): Heat the mixture to 50–60°C for 4 hours.
-
Why? Room temperature stirring is often insufficient to break the Pd-N bond in imidazo[1,2-a]pyridines. Thermal energy is required to overcome the activation energy of ligand exchange.
-
-
Filtration: Filter the suspension through a 0.45 µm pad (Celite or membrane) to remove the silica.
-
Wash: Rinse the filter cake with clean solvent to recover entrained product.
Method B: Aqueous L-Cysteine Wash (The Bulk Solution)
Best For: Multi-kilogram scale, early intermediates, cost-sensitive processes. Mechanism: L-Cysteine is a water-soluble amino acid with a free thiol. It strips Pd from the organic layer into the aqueous phase.
Step-by-Step Protocol:
-
Preparation: Dissolve the crude product in a water-immiscible solvent (e.g., DCM, EtOAc, or 2-MeTHF).
-
Reagent: Prepare a 10-20% wt/vol aqueous solution of L-Cysteine or N-Acetylcysteine (NAC) .
-
Extraction: Add the aqueous solution to the organic layer (Ratio 1:1 vol/vol).
-
Agitation: Stir vigorously at 40°C for 1-2 hours.
-
Note: The biphasic interface is where the transfer happens. High agitation (RPM) is crucial.
-
-
Separation: Separate layers. The Pd-Cysteine complex will be in the aqueous layer (often turning it dark red/brown).
-
Polishing: Wash the organic layer once with 5% NaHCO₃ to remove residual acid/cysteine, then brine.
Comparative Data: Scavenger Efficiency
The following data summarizes typical removal efficiencies for N-heterocyclic APIs (based on internal SiliCycle and Biotage case studies).
| Scavenger Type | Functional Group | Pd Removal Efficiency | Product Recovery | Notes |
| SiliaMetS® Thiol | Propylthiol | > 95% | > 99% | Industry standard.[1] Best balance of cost/performance. |
| SiliaMetS® DMT | Dimercaptotriazine | > 99% | > 98% | Best for persistent Pd species.[1] Higher cost. |
| Activated Carbon | N/A (Adsorption) | ~ 50-70% | 85-90% | High risk of product loss due to non-specific binding. |
| L-Cysteine Wash | Amino Acid Thiol | 80-90% | > 95% | Requires biphasic optimization. Cheap. |
Regulatory Compliance (ICH Q3D)
When synthesizing drug candidates, you must adhere to ICH Q3D (R2) guidelines. Palladium is a Class 2B elemental impurity.[2]
Permitted Daily Exposure (PDE) Limits:
| Route of Administration | PDE Limit (µ g/day ) | Concentration Limit (ppm)* |
| Oral | 100 | 10 ppm |
| Parenteral (IV) | 10 | 1 ppm |
| Inhalation | 1 | 0.1 ppm |
*Concentration limit assumes a maximum daily dose of 10g of drug product. If the daily dose is lower (e.g., 1g), the ppm limit effectively increases (e.g., to 100 ppm).[3]
Troubleshooting & FAQ
Q: I used Thiol silica, but my Pd levels are still ~50 ppm. What went wrong? A: Check your solvent and temperature.
-
Solvent: Did you use DMF or DMSO? These solvents coordinate to Pd and compete with the scavenger. Try switching to EtOAc or Toluene.
-
Temperature: Did you stir at room temperature? As noted in Method A, the imidazo-pyridine nitrogen holds Pd tightly. Heat to 50°C to facilitate the exchange.
Q: Can I use activated carbon (Charcoal) instead? A: You can, but proceed with caution. Imidazo[1,2-a]pyridines are flat, aromatic systems that adsorb strongly to carbon. You risk losing significant yield (10-20%) alongside the palladium. If you must use carbon, use Ecosorb® C-941 , which is optimized for Pd removal with lower API binding.
Q: My product precipitates when I add the scavenger. A: This is a solubility issue, not a chemical one. The silica acts as a nucleation site. Add more solvent or increase the temperature to keep the API in solution during the scavenging process.
References
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.[4]
-
SiliCycle Inc. (2008). SiliaMetS® Metal Scavengers: An Efficient Tool to Remove Metal Residues.[1] Organic Process Research & Development.[1]
-
International Council for Harmonisation (ICH). (2022). Guideline for Elemental Impurities Q3D(R2).
-
Biotage. (2011). Metal Scavengers in Process Chemistry: An Investigative Study.
-
Bagley, M. C., et al. (2015). General Method for the Preparation of Electron-Deficient Imidazo[1,2-a]pyridines.[5] PubMed.
Sources
- 1. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 2. labcorp.com [labcorp.com]
- 3. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. General Method for the Preparation of Electron-Deficient Imidazo[1,2-a]pyridines and Related Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of 8-Chloro-3-iodoimidazo[1,2-A]pyridine under acidic/basic conditions
Executive Summary: The "Dual-Halogen" Challenge
Welcome to the technical support hub for the 8-Chloro-3-iodoimidazo[1,2-a]pyridine scaffold. As researchers, you are likely utilizing this intermediate for its orthogonal reactivity: the C3-iodine allows for Suzuki/Sonogashira couplings, while the C8-chlorine serves as a handle for late-stage nucleophilic substitution or Buchwald-Hartwig aminations.[1]
However, this dual functionality creates a stability paradox .[1] The conditions required to preserve the C3-iodine (avoiding strong acids) often conflict with the conditions required to preserve the C8-chlorine (avoiding strong nucleophiles).[1] This guide details the mechanistic boundaries of this molecule to prevent experimental failure.
Stability Matrix: Quick Reference
| Condition | Stability Rating | Primary Degradation Pathway | Critical Thresholds |
| Aqueous Acid (pH < 2) | ⚠️ Risk | Protodeiodination (Loss of C3-Iodine) | Avoid heating >50°C in strong mineral acids (HCl, H₂SO₄).[1] |
| Mild Acid (pH 4-6) | ✅ Stable | N1-Protonation (Reversible salt formation) | Stable at RT.[1] Good for storage as salt.[1] |
| Aqueous Base (pH > 10) | ✅ Stable | Hydrolysis (Rare at RT) | Stable to NaOH/KOH at RT.[1] |
| Nucleophilic Base | ❌ Unstable | SNAr (Displacement of C8-Chlorine) | Avoid alkoxides (NaOMe, NaOtBu) or thiols at >60°C. |
| Organometallics | ❌ Unstable | Metal-Halogen Exchange (C3-I) | Reacts instantly with R-Li or Grignards (Lithium-Iodine exchange).[1] |
| Light / UV | ⚠️ Risk | Homolytic Cleavage (C-I bond) | Store in amber vials.[1] |
Deep Dive: Acidic Conditions
The Mechanism: Protonation vs. Degradation
In acidic media, the imidazo[1,2-a]pyridine core undergoes protonation at the N1 position (the bridgehead nitrogen is non-basic due to resonance).
-
Reversible Phase: At moderate pH (AcOH, dilute HCl), the molecule forms a stable pyridinium salt. This increases water solubility and is often used for purification.[1]
-
Irreversible Phase (Degradation): Under forcing acidic conditions (e.g., conc.[1] HCl, reflux), the C3-position becomes susceptible to protodeiodination .[1] The high electron density at C3 (characteristic of the scaffold) facilitates electrophilic attack by a proton, leading to the expulsion of the iodonium ion (
) and formation of the des-iodo byproduct.
Troubleshooting: "My Iodine Signal Disappeared"
Symptom: LCMS shows a mass of [M-126] (Loss of I, gain of H). Root Cause: prolonged exposure to strong acid at high temperatures.[1] Solution:
-
Neutralize Early: Quench acidic reactions at <0°C.
-
Solvent Switch: If using acid to catalyze a reaction, switch to Lewis acids (e.g., ZnBr₂) which are less prone to inducing protodeiodination than Brønsted acids.[1]
Deep Dive: Basic Conditions
The Mechanism: Nucleophilic Vulnerability at C8
The 8-position of imidazo[1,2-a]pyridine is electronically analogous to the 2-position of pyridine (alpha to nitrogen).[1] The inductive effect of the bridgehead nitrogen makes C8 electrophilic.[1]
-
SNAr Risk: While 8-chloro is generally robust, strong nucleophiles (alkoxides, amines, thiolates) can displace the chloride. This is accelerated by:
-
Heat: Temperatures >80°C.
-
Solvent: Polar aprotic solvents (DMSO, DMF) which enhance nucleophilicity.[1]
-
Troubleshooting: "Unexpected Substitution Byproducts"
Symptom: NMR shows loss of the characteristic C8 doublet and appearance of methoxy/ethoxy signals. Root Cause: Use of nucleophilic bases (e.g., NaOMe) during workup or cross-coupling.[1] Solution:
-
Base Selection: Switch to non-nucleophilic inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) for coupling reactions.[1]
-
Steric Bulk: If an organic base is required, use hindered bases like DIPEA or DBU, which cannot act as nucleophiles at C8.[1]
Visualizing Reactivity Pathways
The following diagram maps the degradation logic based on pH and reagents.
Figure 1: Degradation pathways.[1] Dashed lines indicate irreversible degradation risks.
Standard Operating Procedures (SOPs)
Protocol A: Stability Validation Assay
Before scaling up, validate the stability of your specific batch.
-
Preparation: Dissolve 5 mg of compound in 1 mL of solvent (MeCN for acid test, THF for base test).
-
Acid Stress: Add 100 µL 1M HCl. Incubate at RT for 1 hour.
-
Base Stress: Add 100 µL 1M NaOH. Incubate at RT for 1 hour.
-
Analysis: Inject on HPLC/UPLC (C18 column, Water/MeCN gradient).
-
Pass Criteria: Purity drop < 1.0%.
-
Failure: Appearance of des-iodo (Acid failure) or hydrolyzed/substituted product (Base failure).[1]
-
Protocol B: Safe Workup (Quenching)
To prevent transient high-concentration degradation during extraction.[1]
-
Cooling: Cool reaction mixture to 0°C before quenching.
-
Buffering:
-
For Acidic Reactions: Quench into saturated NaHCO₃ (releases CO₂, handle carefully) or Phosphate Buffer (pH 7.4).[1] Do not quench into strong NaOH (risk of localized SNAr or hydrolysis).[1]
-
For Basic Reactions: Quench into saturated NH₄Cl. This creates a mild ammonia buffer (pH ~9) which is safe for the C3-Iodine.[1]
-
Frequently Asked Questions (FAQs)
Q1: Can I use n-Butyllithium (n-BuLi) to lithiate the C8-position? A: No. The C3-Iodine is far more reactive toward Lithium-Halogen exchange than the C8-Chlorine.[1] Treating this molecule with n-BuLi will result in rapid lithiation at C3, followed by equilibration.[1] If you need to functionalize C8, perform the C3-coupling first to replace the iodine with a stable group (e.g., aryl), then proceed with C8 functionalization.
Q2: I see a yellow color developing during storage. Is the compound degrading?
A: Likely yes.[1] C3-Iodo compounds are photosensitive.[1] The yellowing indicates the release of elemental iodine (
-
Fix: Wash the solid with dilute sodium thiosulfate (
) to remove surface iodine, recrystallize, and store in the dark at -20°C.
Q3: Which catalyst is best for Suzuki coupling at C3 without touching C8? A: Use Pd(PPh₃)₄ or Pd(dppf)Cl₂ with a mild base like Na₂CO₃ in DME/Water. Avoid strong bases (KOtBu) and highly active precatalysts (like XPhos Pd G2) unless necessary, as they might begin to activate the C8-chloride oxidatively [1].[1]
References
-
Bagdi, A. K., et al. (2015).[1][2] "Synthesis of imidazo[1,2-a]pyridines: a decade update." Chemical Communications, 51, 1555-1575.[1][2] Link
-
Goel, R., et al. (2018).[1] "Environment-Friendly Protocol for the Chlorination of Imidazoheterocycles by Chloramine-T." ACS Omega, 3(3), 3296–3307.[1] Link[1]
-
Kouakou, A., et al. (2022).[1] "Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives." Advances in Biological Chemistry, 12, 81-91.[1][3] Link
-
Organic Chemistry Portal. "Synthesis of imidazo[1,2-a]pyridines." Link
Sources
- 1. Sci-Hub. SRN1 reactions in imidazo [1, 2-a] pyridine series / Tetrahedron Letters, 1990 [sci-hub.box]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
Technical Support Center: Work-up and Purification of Imidazo[1,2-a]pyridine Coupling Reactions
Welcome to the technical support center for imidazo[1,2-a]pyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the work-up and purification of imidazo[1,2-a]pyridine coupling reactions. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, and mastering its synthesis is crucial for the timely advancement of drug discovery programs.[1][2] This resource provides in-depth, field-proven insights to help you troubleshoot and optimize your experimental outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the work-up and purification of your imidazo[1,2-a]pyridine products.
Question 1: My reaction yields are consistently low after work-up. What are the likely causes and how can I improve them?
Answer:
Low isolated yields can stem from several factors, from an incomplete reaction to product loss during the work-up and purification. Here’s a systematic approach to diagnosing and solving this issue:
-
Incomplete Reaction: Before initiating the work-up, it is crucial to confirm the reaction has gone to completion. This can be monitored by Thin Layer Chromatography (TLC). If starting materials are still present, consider extending the reaction time or gently increasing the temperature. The choice of catalyst and solvent can also significantly impact reaction rates.[3] For instance, some reactions benefit from microwave irradiation to reduce reaction times and improve yields.
-
Product Solubility: Imidazo[1,2-a]pyridines with polar functional groups may have some solubility in the aqueous phase during extractive work-up. If you suspect this is the case, try saturating the aqueous layer with brine (saturated NaCl solution) to decrease the polarity of the aqueous phase and drive your product into the organic layer. Additionally, performing multiple extractions with your organic solvent (e.g., 3 x 50 mL instead of 1 x 150 mL) will improve the recovery of your product.
-
Product Precipitation: Some imidazo[1,2-a]pyridines are prone to precipitation during the work-up, especially when the reaction mixture is cooled or diluted. While this can be advantageous for purification, premature precipitation can trap impurities. If you observe an unmanageable solid upon quenching the reaction, consider adding a co-solvent to the quenching solution to maintain the product's solubility until you are ready for a controlled crystallization.
-
pH of the Aqueous Phase: The basicity of the imidazo[1,2-a]pyridine core means that the product can be protonated and partition into the aqueous phase if the pH is too acidic. When performing an extractive work-up, ensure the aqueous layer is neutral or slightly basic before extraction. This can be achieved by washing the organic layer with a dilute solution of a weak base like sodium bicarbonate (NaHCO₃).
Question 2: I am having difficulty removing the unreacted 2-aminopyridine from my crude product. What is the best strategy?
Answer:
Residual 2-aminopyridine is a common impurity and can be challenging to remove due to its similar polarity to many imidazo[1,2-a]pyridine products. Here are a few effective methods:
-
Acidic Wash: A straightforward approach is to perform an acidic wash during the extractive work-up. Dilute hydrochloric acid (e.g., 1M HCl) can be used to wash the organic layer. The basic 2-aminopyridine will be protonated to form a water-soluble salt, which will partition into the aqueous phase. However, be cautious with this method if your imidazo[1,2-a]pyridine product contains acid-labile functional groups.
-
Copper Sulfate Wash: An alternative to an acidic wash is to use a saturated aqueous solution of copper(II) sulfate (CuSO₄). Pyridines and related compounds form a complex with copper ions, which is often soluble in the aqueous phase and can be efficiently removed. This method is generally milder than an acid wash.
-
Cation-Exchange Chromatography: For particularly stubborn cases or for large-scale purifications, cation-exchange chromatography is a highly effective method. The crude product is dissolved in a suitable solvent and passed through a column packed with a cation-exchange resin. The basic 2-aminopyridine will be retained on the column, while the less basic imidazo[1,2-a]pyridine product elutes.
Question 3: My crude product is an oil and I am struggling to purify it by recrystallization. What are my options?
Answer:
Oiling out during recrystallization is a common issue, especially with products that have low melting points or are impure. Here are several strategies to overcome this:
-
Solvent Selection: The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. If your compound is oiling out, the solvent may be too good a solvent. Try a less polar solvent or a solvent mixture. A systematic approach is to test the solubility of your crude product in a range of solvents of varying polarities.
-
Seeding: If you have a small amount of pure, solid material, you can use it as a seed crystal. Add a tiny crystal of the pure compound to the cooled, supersaturated solution to induce crystallization.
-
Slow Cooling: Rapid cooling often promotes oiling out. Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.
-
Column Chromatography: If recrystallization proves unsuccessful, column chromatography is the most reliable method for purifying oils. A careful selection of the stationary phase (e.g., silica gel, alumina) and the mobile phase is key to achieving good separation.
Table 1: Common Solvents for Recrystallization of Imidazo[1,2-a]pyridines
| Solvent System | Polarity | Comments |
| Ethanol | Polar Protic | Frequently used, good for many derivatives.[4] |
| Methanol | Polar Protic | Similar to ethanol, can be more effective for highly polar compounds. |
| Isopropanol | Polar Protic | Less polar than ethanol, good for less polar products. |
| Ethyl Acetate/Hexane | Medium Polarity Mixture | A versatile system where the ratio can be adjusted to achieve optimal solubility. |
| Dichloromethane/Hexane | Nonpolar/Medium Polarity Mixture | Good for nonpolar to moderately polar compounds. |
| Toluene | Nonpolar | Can be effective for less polar, aromatic-rich compounds. |
Frequently Asked Questions (FAQs)
Q1: How do I choose between a precipitation/recrystallization work-up and an extractive work-up?
A1: The choice depends on the properties of your product and the impurities present.
-
Precipitation/Recrystallization: This is often the simplest and most direct method if your product is a solid and precipitates cleanly from the reaction mixture upon quenching (e.g., by adding water or pouring onto ice).[4] It is particularly effective if the impurities are highly soluble in the reaction solvent/water mixture.
-
Extractive Work-up: This is the preferred method when your product is an oil or is soluble in the reaction mixture even after quenching. It is also necessary when impurities, such as unreacted starting materials or byproducts, have similar solubilities to your product and need to be removed through subsequent purification steps like column chromatography.[5]
Q2: What are some common side products in imidazo[1,2-a]pyridine coupling reactions and how can I minimize them?
A2: The formation of side products is highly dependent on the specific reaction conditions and substrates used. However, some common side products include:
-
Uncyclized Intermediate: The initial adduct between the 2-aminopyridine and the coupling partner may not cyclize completely. This can often be addressed by increasing the reaction temperature or time.
-
Over-alkylation/arylation: If the product itself can undergo further reaction under the coupling conditions, you may observe di- or tri-substituted products. This can be minimized by using a stoichiometric amount of the coupling partner or by stopping the reaction as soon as the desired product is formed.
-
Homocoupling of Starting Materials: In some metal-catalyzed reactions, the coupling partners may react with themselves to form homocoupled byproducts. Optimizing the catalyst, ligands, and reaction conditions can help to suppress these side reactions.
Q3: How can I effectively monitor the progress of my imidazo[1,2-a]pyridine synthesis using TLC?
A3: TLC is an indispensable tool for monitoring these reactions. Here are some tips for effective TLC analysis:
-
Choosing the Right Eluent: A good starting point for the eluent system is a mixture of a nonpolar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate). A common starting ratio is 7:3 or 8:2 hexane:ethyl acetate. Adjust the ratio to achieve an Rf value of 0.3-0.5 for your product spot.
-
Visualization: Imidazo[1,2-a]pyridines are often UV-active, so they can be visualized under a UV lamp (254 nm). Staining with potassium permanganate (KMnO₄) can also be effective, as the imidazole ring is susceptible to oxidation.
-
Interpreting the TLC Plate:
-
Co-spotting: To confirm the identity of spots, co-spot your reaction mixture with authentic samples of your starting materials.
-
Streaking: If your spots are streaking, it may indicate that your compound is too polar for the eluent system or that it is interacting strongly with the silica gel. Adding a small amount of a polar solvent like methanol or a few drops of a base like triethylamine to the eluent can often resolve this issue.
-
Experimental Protocols
Protocol 1: General Extractive Work-up and Purification by Column Chromatography
This protocol is suitable for reactions where the product is soluble in an organic solvent and requires chromatographic purification.
-
Reaction Quenching: Once the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing: Transfer the organic solution to a separatory funnel and wash sequentially with:
-
Water (to remove water-soluble byproducts and salts).
-
Saturated aqueous NaHCO₃ solution (to neutralize any acidic components).
-
Brine (to remove residual water).
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Column Chromatography: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).
Protocol 2: Work-up by Precipitation and Recrystallization
This protocol is ideal for reactions that yield a solid product of reasonable purity.
-
Precipitation: After the reaction is complete, cool the reaction mixture. Pour the mixture into a beaker containing crushed ice or cold water with stirring.[4] The product should precipitate as a solid.
-
Filtration: Collect the solid product by vacuum filtration and wash the filter cake with cold water.
-
Drying: Dry the crude product in a vacuum oven.
-
Recrystallization: Dissolve the crude solid in a minimal amount of a hot recrystallization solvent (e.g., ethanol).[4] Allow the solution to cool slowly to room temperature to form crystals. Cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizations
Diagram 1: Decision Tree for Work-up Procedure
Caption: A step-by-step guide to troubleshooting low product yields.
References
-
Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. (2021). Letters in Applied NanoBioScience, 10(1), 1867-1875. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Advances, 13(54), 36439-36454. [Link]
-
Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. (2019). ACS Omega, 4(3), 5587-5597. [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). BIO Web of Conferences, 109, 01005. [Link]
-
Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (2022). ChemistrySelect, 7(5). [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Advances, 13(54), 36439-36454. [Link]
-
Imidazo[1,2-a]pyridine synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. (2014). RSC Advances, 4(109), 64236-64256. [Link]
-
Functionalization of imidazo[1,2-a]pyridines via radical reactions. (2021). Organic & Biomolecular Chemistry, 19(27), 5965-5986. [Link]
-
Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. (2019). ACS Omega, 4(3), 5587-5597. [Link]
Sources
- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Functionalization of imidazo[1,2-a]pyridines via radical reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. goldbio.com [goldbio.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Alternative Cross-Coupling Catalysts
Current Status: Operational Ticket ID: #ALT-CAT-2025 Subject: Troubleshooting Nickel, Iron, and Photoredox Systems Assigned Specialist: Senior Application Scientist
Introduction: Beyond the Palladium Standard
Welcome to the Advanced Catalysis Support Center. While Palladium (Pd) remains the gold standard for many cross-couplings, your project likely requires alternative systems due to IP constraints , cost , metal scavenging issues , or the need to couple challenging sp³ centers .
This guide treats your reaction flask as a system to be debugged. We move beyond "add and stir" to analyzing the kinetic and thermodynamic failure modes of Nickel (Ni), Iron (Fe), and Photoredox Dual Catalysis.
Module 1: Nickel Catalysis – The sp³ Workhorse
System Overview: Nickel is smaller and more nucleophilic than Palladium. This allows it to activate difficult electrophiles (aryl chlorides, phenol derivatives) and perform alkyl-alkyl couplings via radical pathways. However, Ni(0) is significantly more air-sensitive and prone to deactivation (formation of "Nickel Black").
Diagnostic Workflow: Selecting the Right Ni Source
Before troubleshooting, ensure you are using the correct precursor for your environment.
Figure 1: Decision logic for selecting Nickel precursors based on laboratory infrastructure and substrate complexity.
Troubleshooting Guide: Nickel Systems
Q: My reaction mixture turned black immediately upon heating, and conversion is <5%.
-
Diagnosis: Rapid catalyst decomposition (agglomeration) to inactive bulk metal.
-
Root Cause: The rate of catalyst decomposition (
) is faster than the rate of oxidative addition ( ). This often happens with electron-rich aryl chlorides. -
The Fix:
-
Ligand Stabilization: Switch to bidentate ligands (e.g., dppf, bipyridine) which bind Ni(0) tighter than monodentate phosphines.
-
Substrate Activation: Add iodide salts (NaI, 10-20 mol%) to generate a more reactive aryl iodide in situ (Finkelstein reaction).
-
Q: I am seeing significant reduction of my aryl halide (Ar-H) instead of cross-coupling.
-
Diagnosis:
-Hydride elimination or Hydrogen Atom Transfer (HAT) from solvent. -
The Fix:
-
Solvent Switch: If using THF or Dioxane, switch to Toluene or DMF. Ethers have reactive
-hydrogens susceptible to radical abstraction by Ni species. -
Dryness: Ensure water content is <50 ppm. Protonation of Ni-Aryl species leads to Ar-H.
-
Module 2: Iron Catalysis – The High-Speed "Green" Alternative
System Overview:
Iron catalysis, particularly for Kumada couplings, operates via a distinct mechanism often involving "Inorganic Grignard" species like
Critical Protocol: Preventing Homocoupling
The most common failure mode in Fe-catalysis is the homocoupling of the Grignard reagent (Ar-MgX
Protocol 2.1: The "Slow Addition" Technique
-
Why: High local concentrations of Grignard promote oxidative homocoupling over the desired cross-coupling cycle.
-
Step-by-Step:
-
Dissolve Electrophile (1.0 equiv) and Fe(acac)₃ (5 mol%) in THF/NMP (20:1 ratio).
-
Cool to 0°C.
-
Load Grignard reagent (1.2 equiv) into a syringe pump.
-
Crucial Step: Add Grignard over 30–60 minutes.
-
Validation: The solution should maintain a dark brown/red color. A sudden crash of black precipitate indicates catalyst death.
-
Q: Why do I need NMP or TMEDA additives?
-
Technical Insight: Simple Iron salts (FeCl₃) aggregate in pure THF. Amide additives (NMP) or amine ligands (TMEDA) break up these aggregates, ensuring a homogeneous active species. Note: Avoid NMP if strict regulatory limits on solvents apply; use TMEDA/THF instead.
Module 3: Photoredox/Ni Dual Catalysis – The sp³ Specialist
System Overview: This system merges a Photocatalyst (Ir or Ru) to generate radicals from sp³ precursors (carboxylic acids, alkyl halides) and a Ni cycle to capture that radical and couple it with an aryl halide.
Visualizing the Synchronization
For this reaction to work, the turnover frequency (TOF) of both cycles must be synchronized.
Figure 2: Synchronization of the Photocatalytic (Ir) and Cross-Coupling (Ni) cycles. Failure occurs if R• is generated faster than Ni(II) can capture it.
Troubleshooting Guide: Photoredox
Q: My reaction works on 10 mg scale but fails at 1 gram.
-
Diagnosis: The Beer-Lambert Law failure (Photon penetration depth).
-
The Fix:
-
Surface Area: Do not use a round bottom flask for >500 mg. Use flow chemistry tubing or a flat-sided vessel to maximize surface area relative to volume.
-
Stirring: High-speed stirring (>1000 rpm) is mandatory to cycle the fluid from the dark center of the flask to the irradiated wall.
-
Q: The reaction stalls after 50% conversion.
-
Diagnosis: Oxygen quenching of the excited photocatalyst (*Ir(III)).
-
The Fix:
-
Degassing: Sparging with Argon for 15 minutes is often insufficient for larger volumes. Use "Freeze-Pump-Thaw" (3 cycles) for reliable results.
-
Seal Integrity: Ensure septa are not pierced multiple times. Oxygen diffusion is faster than you think.
-
Summary of Comparative Metrics
| Feature | Palladium (Pd) | Nickel (Ni) | Iron (Fe) | Photoredox/Ni |
| Cost | $ | ¢ | ||
| Toxicity | Moderate | High (Sensitizer) | Low | Low (Ni/Ir dependent) |
| Air Stability | Good (Pd(II)) | Poor (Ni(0)) | Poor (Fe(II)) | Moderate |
| Key Strength | Reliability, Low Loading | Alkyl-Alkyl, C-O activation | Speed, Grignard coupling | sp³-sp² Coupling |
| Primary Failure | Metal Scavenging | Oxidation/Deactivation | Homocoupling | Light Penetration |
References
-
Tasker, S. Z., Standley, E. A., & Jamison, T. F. (2014). Recent advances in homogeneous nickel catalysis. Nature, 509(7500), 299–309. Link
-
Fürstner, A. (2016). Iron Catalysis in Organic Synthesis: A Critical Assessment of What It Takes to Make This Base Metal a Viable Competitor. ACS Central Science, 2(11), 778–789. Link
-
Tellis, J. C., Primer, D. N., & Molander, G. A. (2014). Single-electron transmetalation in organoboron cross-coupling by photoredox/nickel dual catalysis. Science, 345(6195), 433–436. Link
-
Cornella, J., & Baran, P. S. (2016). Ni-catalyzed cross-coupling of redox-active esters with boronic acids. Journal of the American Chemical Society, 138(7), 2174–2177. Link
-
Bedford, R. B. (2015). The mechanism of iron-phosphinetricatalysed cross-coupling of aryl Grignards and alkyl halides. Accounts of Chemical Research, 48(5), 1485–1493. Link
For further assistance, please contact the application support team with your specific substrate structures and solvent lots.
Sources
Validation & Comparative
Comparative Guide: NMR Characterization of 3,8-Disubstituted Imidazo[1,2-a]pyridines
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of blockbuster drugs like Zolpidem (hypnotic) and emerging anti-cancer agents. While functionalization at the C3 position is chemically intuitive (electrophilic substitution), introducing substituents at the C8 position (often via C-H activation or specific condensation precursors) presents a significant characterization challenge.
Confidently distinguishing 3,8-disubstituted isomers from their 2,8- or 3,5-analogs is critical for structure-activity relationship (SAR) integrity. This guide compares the efficacy of standard 1D NMR against advanced 2D heteronuclear techniques, establishing a definitive protocol for structural validation.
Part 1: Comparative Analysis of Characterization Methods
For a researcher synthesizing 3,8-disubstituted imidazo[1,2-a]pyridines, choosing the right analytical depth is a trade-off between throughput and certainty.
Method Comparison Matrix
| Feature | Method A: Standard 1D ( | Method B: 2D Homonuclear (COSY/NOESY) | Method C: 2D Heteronuclear (HSQC/HMBC) |
| Primary Utility | Purity check & functional group confirmation. | Establishing spin systems (neighboring protons). | Definitive connectivity & quaternary carbon assignment. |
| Regio-Certainty | Low . Ambiguous for C2 vs C3 substitution. | Medium . Can link substituents to ring protons via NOE. | High . Links protons to specific quaternary carbons (C8a, C4a). |
| Sample Req. | < 1 mg | 1-5 mg | 5-20 mg (for high-res HMBC) |
| Time Cost | 10 mins | 1-2 hours | 4-12 hours |
| Blind Spots | Cannot prove position of "silent" quaternary carbons. | Fails if protons are too far (>5Å) for NOE. | Requires optimization of |
| Verdict | Insufficient for publication-grade structural proof. | Supportive, but rarely standalone for novel scaffolds. | Mandatory for unambiguous structural assignment. |
Part 2: Technical Deep Dive – The 3,8-Signature
To validate a 3,8-disubstituted system, you must observe specific perturbations in the spin system compared to the unsubstituted parent.
The C8-Substitution "Fingerprint"
In the parent scaffold, H8 is a doublet (
-
Upon C8 Substitution:
-
Signal Loss: The H8 doublet disappears.
-
Multiplicity Change: The H7 proton, normally a triplet or doublet-of-doublets (dd) due to coupling with H6 and H8, simplifies into a doublet (coupling only to H6).
-
Diagnostic Check: If H7 remains a triplet/dd, your substituent is likely at C6 or C7, not C8.
-
The C3-Substitution "Fingerprint"
-
Signal Loss: The sharp singlet typically found at
7.4–7.6 ppm (H3) disappears. -
NOE Verification: A substituent at C3 will show a strong NOE correlation to the H2 singlet (if C2 is unsubstituted) or the C2-substituent. It will rarely show NOE to the pyridine ring protons (H5) due to distance and geometry.
The "Nuclear Option": N-HMBC
For ambiguous cases (e.g., distinguishing N-alkylation vs. C-alkylation or Dimroth rearrangement products),
-
N1 (Bridgehead-like):
~150–180 ppm. -
N4 (Bridgehead):
~250–280 ppm. -
Correlation: H5 strongly correlates to N4; H2 correlates to N1.
Part 3: Experimental Protocol
Workflow Logic
The following diagram illustrates the decision process for assigning these structures.
Figure 1: Decision tree for structural validation of 3,8-disubstituted imidazo[1,2-a]pyridines.
Detailed Acquisition Parameters (Bruker/Varian 400 MHz+)
To replicate the results supporting this guide, use the following parameters.
1. Sample Preparation
-
Solvent: DMSO-
is preferred over CDCl for this scaffold. The polar nature of the imidazo-pyridine ring often leads to aggregation in chloroform, causing peak broadening. -
Concentration: 10–15 mg in 600
L solvent. Filter through a cotton plug to remove inorganic salts (e.g., Pd residues) which can shorten relaxation times ( ).
2. HMBC Optimization (The Critical Step)
The standard HMBC is tuned for
-
Pulse Sequence: hmbcgplpndqf (Gradient HMBC with low-pass J-filter).
-
Long Range Delay (
): Set to 60–65 ms (corresponds to Hz). -
Scans: Minimum 32 (64 preferred for quaternary detection).
-
Resolution: 2K x 256 points minimum.
3. Data Analysis: The Connectivity Map
The diagram below visualizes the specific HMBC correlations required to prove the 3,8-substitution pattern.
Figure 2: Key HMBC correlations. Green nodes represent substituents. Arrows indicate "seen" carbons. The correlation from Sub-8 to C8a is the definitive proof of position 8.
References
-
Bagdi, A. K., et al. (2020). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. National Institutes of Health (NIH). Link
-
Santaniello, B. S., et al. (2017).[1] Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. Journal of Chemical Education. Link
-
Perveen, S., et al. (2019). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. RSC Advances. Link
-
Reich, H. J. (2024). Structure Determination Using NMR: Heterocyclic Chemical Shifts. University of Wisconsin / Organic Chemistry Data. Link
-
Goel, R., et al. (2019). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. Link
Sources
Beyond the Core: Strategic Scaffold Hopping from Imidazo[1,2-a]pyridine
Executive Summary
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, serving as the structural anchor for blockbuster drugs like Zolpidem (GABA-A agonist) and Alpidem.[1][2][3] Its planar, bicyclic nature allows it to mimic the purine ring of ATP, making it ubiquitous in kinase inhibitor design. However, widespread use has led to a saturated intellectual property (IP) landscape and recurrent liabilities, specifically CYP-mediated oxidative metabolism at the C-3 position and hERG channel inhibition due to lipophilicity.
This guide analyzes three high-value bioisosteres—Pyrazolo[1,5-a]pyrimidine , [1,2,4]Triazolo[1,5-a]pyridine , and Imidazo[1,2-a]pyrazine —providing a technical roadmap for scaffold hopping to optimize metabolic stability, solubility, and target selectivity.
Strategic Scaffold Landscape
The following diagram illustrates the structural relationships and primary strategic advantages of shifting from the parent imidazo[1,2-a]pyridine core to its nitrogen-enriched alternatives.
Figure 1: Structural divergence of key bioisosteres from the parent imidazo[1,2-a]pyridine core.
Comparative Technical Analysis
Pyrazolo[1,5-a]pyrimidine: The Kinase Specialist
Rationale: This scaffold is a direct isostere of the purine ring system.[4] By shifting the bridgehead nitrogen, the vector of hydrogen bond acceptors changes, often improving selectivity for ATP-binding pockets in kinases.
-
Mechanism of Action: The additional nitrogen in the pyrimidine ring lowers the pKa of the system compared to the pyridine analog, reducing non-specific protein binding.
-
Case Study (Pim-1 Kinase): Research on Pim-1 inhibitors demonstrated that replacing an imidazo[1,2-b]pyridazine core with pyrazolo[1,5-a]pyrimidine significantly reduced hERG inhibition and CYP liability while maintaining nanomolar potency (IC50 = 45 nM) [1].[5]
[1,2,4]Triazolo[1,5-a]pyridine: The Metabolic Shield
Rationale: Introduction of a nitrogen at position 2 (in the 5-membered ring) reduces the electron density of the system. This electronic withdrawal deactivates the ring toward electrophilic attack by CYP450 enzymes, a common failure mode for imidazo[1,2-a]pyridines.
-
Mechanism of Action: The triazole ring creates a different electrostatic potential map, often improving oral bioavailability by reducing first-pass metabolism.
-
Case Study (JAK2 Inhibitors): In the discovery of CEP-33779, the triazolo[1,5-a]pyridine scaffold was utilized to achieve exceptional selectivity for JAK2 over JAK3, a critical safety parameter to avoid immune suppression [2].[6]
Imidazo[1,2-a]pyrazine: The Solubility Enhancer
Rationale: Replacing the pyridine ring with a pyrazine ring adds a hydrogen bond acceptor and lowers LogP (lipophilicity).
-
Mechanism of Action: This modification increases aqueous solubility and decreases the likelihood of blood-brain barrier (BBB) penetration unless specific lipophilic substituents are added. It is ideal for peripheral targets where CNS side effects (e.g., sedation common with Zolpidem analogs) must be avoided.
-
Case Study (Anticancer): Comparative studies show that while imidazo[1,2-a]pyridines are often more potent, imidazo[1,2-a]pyrazines offer a superior toxicity profile and better solubility in saline formulations [3].
Quantitative Performance Matrix
| Feature | Imidazo[1,2-a]pyridine | Pyrazolo[1,5-a]pyrimidine | [1,2,4]Triazolo[1,5-a]pyridine | Imidazo[1,2-a]pyrazine |
| Primary Utility | General GPCR/Kinase | Kinase (ATP mimic) | Metabolic Stability | Solubility / Peripheral Targets |
| LogP Trend | High (Baseline) | Moderate | Moderate | Low |
| Metabolic Liability | High (C-3 Oxidation) | Low | Very Low | Moderate |
| hERG Risk | High | Low | Low | Low |
| Synthetic Difficulty | Low (Groebke-Blackburn) | Moderate | Moderate | Low |
Decision Logic for Scaffold Hopping
Use this logic flow to determine the optimal alternative based on your lead compound's specific failure mode.
Figure 2: Decision matrix for selecting the appropriate scaffold based on ADMET liabilities.
Experimental Protocol: Synthesis of Pyrazolo[1,5-a]pyrimidine
Objective: Synthesis of a 7-substituted pyrazolo[1,5-a]pyrimidine core, a common entry point for kinase inhibitor libraries.
Principle: This protocol utilizes a condensation reaction between an aminopyrazole and a 1,3-dicarbonyl equivalent. Unlike the imidazo[1,2-a]pyridine synthesis (often a multicomponent Groebke-Blackburn-Bienaymé reaction), this route requires careful control of regioisomerism.
Materials
-
3-Aminopyrazole derivative (1.0 equiv)
-
1,3-Diketone or β-ketoester (1.1 equiv)
-
Glacial Acetic Acid (Solvent/Catalyst)
-
Ethanol (Recrystallization)
Step-by-Step Methodology
-
Reactant Preparation: Dissolve 1.0 equivalent of 3-aminopyrazole in glacial acetic acid (0.5 M concentration).
-
Condensation: Add 1.1 equivalents of the corresponding 1,3-diketone (e.g., acetylacetone for dimethyl substitution) dropwise at room temperature.
-
Critical Control Point: If using an unsymmetrical β-ketoester, regioselectivity is governed by the steric bulk of the substituents and solvent polarity. For kinetic control, use ethanol with catalytic HCl; for thermodynamic control, use glacial acetic acid at reflux.
-
-
Reflux: Heat the reaction mixture to 110°C (reflux) for 4–6 hours. Monitor consumption of the amine by TLC (5% MeOH in DCM).
-
Workup: Cool the mixture to room temperature. Pour onto crushed ice/water.
-
Observation: The product typically precipitates as a solid.
-
-
Purification: Filter the solid and wash with cold water. Recrystallize from hot ethanol to yield the pure pyrazolo[1,5-a]pyrimidine.
-
Validation: Confirm structure via 1H-NMR. Look for the characteristic singlet of the pyrimidine proton (if C-6 is unsubstituted) around δ 6.5–7.0 ppm.
References
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]
-
A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. Source:[6] Journal of Medicinal Chemistry (PubMed) URL:[Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Source: RSC Advances URL:[7][Link]
-
Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. Source: ACS Medicinal Chemistry Letters (PubMed Central) URL:[Link]
Sources
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- 2. nanobioletters.com [nanobioletters.com]
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- 4. Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)-roscovitine analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) [pubs.rsc.org]
Comparative Docking Guide: Imidazo[1,2-a]pyridine Scaffolds vs. Standard Inhibitors
Executive Summary
Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Leads.
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of marketed drugs like Zolpidem and Alpidem. However, in modern drug discovery—particularly for oncology and infectious diseases—demonstrating binding affinity alone is insufficient. You must benchmark your novel derivatives against Standard of Care (SoC) inhibitors to validate therapeutic potential.
This guide provides a technical framework for conducting comparative molecular docking studies. It synthesizes recent experimental data comparing imidazo[1,2-a]pyridine derivatives against established inhibitors (e.g., Colchicine, Erlotinib) to demonstrate how to rigorously evaluate binding efficacy, stability, and selectivity.
Methodological Framework: The Comparative Protocol
To ensure scientific integrity (E-E-A-T), a docking study must be self-validating . A comparative study is only valid if the reference ligand (positive control) is redocked into its native structure with an RMSD < 2.0 Å.
Validated Workflow
The following protocol optimizes for reproducibility and high-fidelity binding mode prediction.
Figure 1: Validated comparative docking workflow ensuring reproducibility through RMSD benchmarking.
Protocol Specifics
-
Protein Preparation:
-
Source: Download high-resolution crystal structures (e.g., Tubulin PDB: 1SA0 or QcrB models).
-
Cleaning: Remove crystallographic water molecules (unless bridging is suspected).
-
Optimization: Add polar hydrogens and assign Kollman charges.
-
-
Ligand Preparation:
-
Energy Minimization: Minimize novel imidazo[1,2-a]pyridine derivatives using the MMFF94x force field to a gradient of 0.01 kcal/mol/Å.
-
Isomerism: Generate all tautomeric and stereoisomeric states at pH 7.4.
-
-
Docking Algorithm:
-
Use a Genetic Algorithm (Lamarckian GA for AutoDock or equivalent in Glide/MOE).
-
Critical Step: Dock the Reference Inhibitor (e.g., Colchicine) first. If the calculated binding energy deviates significantly (>2 kcal/mol) from experimental
conversions, recalibrate grid parameters.
-
Case Study 1: Anticancer Efficacy (Tubulin Targeting)
Target: Tubulin Colchicine Binding Site (CBS).[1] Objective: Compare novel Imidazo[1,2-a]pyridine derivative 1A2 against the standard agent Colchicine .[2]
Recent studies have identified imidazo[1,2-a]pyridine as a potent tubulin polymerization inhibitor.[3] The scaffold mimics the pharmacophore of combretastatin A-4 and colchicine but often offers improved metabolic stability.
Comparative Data Analysis
The following data highlights the superior binding affinity of derivative 1A2 compared to the natural product Colchicine.[2]
| Metric | Reference Drug: Colchicine | Novel Scaffold: Imidazo[1,2-a]pyridine (1A2) | Performance Delta |
| Docking Score (Glide) | -9.15 kcal/mol | -11.45 kcal/mol | +25% Affinity |
| Binding Mode | H-bonds: Cys241, Val181 | H-bonds: Cys241, Val318, Lys352 | Enhanced Stability |
| Hydrophobic Fit | Good | Excellent (Deep pocket penetration) | Superior Entropy |
| RMSD (Redocking) | 0.85 Å | 1.02 Å | Valid Pose |
Data Source: Synthesized from comparative studies on Tubulin inhibitors [1, 3].
Mechanistic Insight
The imidazo[1,2-a]pyridine core acts as a bioisostere for the indole or trimethoxyphenyl rings found in traditional CBS inhibitors.
-
Key Interaction: The nitrogen bridge facilitates a critical hydrogen bond with Val318 and Lys352 , residues often inaccessible to the bulkier Colchicine structure.
-
Outcome: This enhanced binding correlates with G2/M phase cell cycle arrest and apoptosis in Jurkat and HCT116 cell lines [3].
Case Study 2: Antitubercular Agents (QcrB Inhibition)
Target: Cytochrome b subunit (QcrB) of the electron transport chain.[4] Objective: Benchmarking Indolo-imidazo[1,2-a]pyridine A13 against the clinical candidate Q203 (Telacebec).
Tuberculosis drug discovery relies heavily on scaffold hopping to overcome resistance. The imidazo[1,2-a]pyridine scaffold has shown efficacy against M. tuberculosis H37Rv strains.[5]
Binding Energy Comparison
| Compound | Binding Energy (kcal/mol) | Key Residue Interactions | Mechanism of Action |
| Q203 (Standard) | -7.10 | Thr313, Glu314 | QcrB Inhibition |
| Compound A13 | -7.36 | Glu314 (H-bond), Ser182 | QcrB Inhibition |
| Compound A6 | -6.19 | Non-specific | Weak Inhibition |
Data Source: Exploration of Indolo-imidazo[1,2-a]pyridine Compounds [4].
Structural Logic
The superior performance of A13 is attributed to the "tail" modifications on the imidazo[1,2-a]pyridine core, which occupy the hydrophobic groove of QcrB more efficiently than the standard.
-
Mutation Sensitivity: Resistance in QcrB often arises from the T313A mutation. Docking studies suggest that imidazo[1,2-a]pyridines may retain binding affinity even in T313A mutants due to alternative anchoring at Ser182 [5].
Critical Analysis of Binding Modes
When interpreting comparative docking results for this scaffold, look for these specific interaction patterns. A "good" score is meaningless without these structural anchors.
Figure 2: Essential pharmacophoric features of the Imidazo[1,2-a]pyridine scaffold.
-
The Bridgehead Nitrogen (N1): This is the primary H-bond acceptor. In Tubulin docking, it interacts with the backbone of the
-subunit. -
C2-Aryl Substituents: Critical for Pi-Pi stacking interactions. In kinase docking (e.g., PI3K
), this moiety intercalates between the hinge region residues [2]. -
C3-Functionalization: This vector allows the molecule to explore solvent-exposed regions or adjacent hydrophobic pockets, often determining the selectivity between similar targets (e.g., COX-2 vs. COX-1).
References
-
Identification of Potential Antitubulin Agents with Anticancer Assets from a Series of Imidazo[1,2-a]quinoxaline Derivatives. Molecules, 2023.[2] Link
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations. Current Medicinal Chemistry, 2025.[6] Link
-
Novel imidazo[1,2-a]pyridine-based tubulin polymerization inhibitors: Structure-activity relationships. European Journal of Medicinal Chemistry, 2025. Link
-
Exploration of Indolo-imidazo[1,2-a]pyridine Compounds as Anti-Tubercular Agents. Nano Biomed. Eng., 2021. Link
-
Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. PLOS ONE, 2017. Link
Sources
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- 3. Novel imidazo[1,2-a]pyridine-based tubulin polymerization inhibitors: Structure-activity relationships and anti-tumor immune potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB | PLOS One [journals.plos.org]
- 5. Design, synthesis and biological evaluation of some imidazo[1,2- a]pyridine derivatives as anti-tubercular agents: an in silico - in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
A Senior Application Scientist's Guide to In Vitro Assay Validation for Imidazo[1,2-a]pyridine Derivatives
For fellow researchers, scientists, and drug development professionals, this guide provides an in-depth technical comparison and validation framework for in vitro assays crucial to the evaluation of imidazo[1,2-a]pyridine derivatives. This class of heterocyclic compounds has garnered significant attention for its diverse pharmacological activities, including potent anticancer, kinase inhibitory, and antimicrobial effects.[1][2] The reliability of preclinical data hinges on the robustness and validity of the in vitro assays employed. This guide is structured to provide not just protocols, but the scientific rationale behind experimental choices, ensuring that the data generated is both accurate and reproducible, adhering to the highest standards of scientific integrity.
The Imidazo[1,2-a]pyridine Scaffold: A Privileged Structure in Drug Discovery
The imidazo[1,2-a]pyridine core is a fused bicyclic heteroaromatic system that has proven to be a versatile scaffold in medicinal chemistry.[1] Its rigid structure and ability to be readily functionalized allow for the fine-tuning of its physicochemical and pharmacological properties.[3] Notably, derivatives of this scaffold have shown potent inhibitory activity against various protein kinases, including the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[4][5][6] This makes the rigorous in vitro evaluation of these compounds a critical step in their development as potential therapeutic agents.
The Cornerstone of Preclinical Research: Robust In Vitro Assay Validation
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[7] For in vitro assays in a drug discovery context, this means ensuring that the assay can reliably detect and quantify the biological activity of a compound. This guide will focus on the validation of three key types of assays essential for characterizing imidazo[1,2-a]pyridine derivatives:
-
Cytotoxicity Assays: To determine the compound's effect on cell viability and proliferation.
-
Target Engagement & Mechanism of Action Assays: To confirm the compound interacts with its intended molecular target and to elucidate the downstream cellular consequences.
-
Signaling Pathway Analysis: To understand the broader impact of the compound on cellular signaling networks.
The validation of these assays will be discussed in the context of the principles outlined in the ICH Harmonised Guideline Q2(R2) for the Validation of Analytical Procedures, which provides a framework for assessing key validation parameters.[8][9][10][11]
Comparative Guide to Cytotoxicity Assays
The initial screening of potential anticancer compounds typically involves assessing their cytotoxic or anti-proliferative effects. Several assays are available, each with its own advantages and limitations.
The MTT Assay: A Workhorse for Viability Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12] The amount of formazan produced is proportional to the number of living cells.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[13][14]
-
Compound Treatment: Treat the cells with a serial dilution of the imidazo[1,2-a]pyridine derivative and a vehicle control. Incubate for the desired treatment duration (e.g., 48 or 72 hours).[14]
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 2-4 hours at 37°C.[13]
-
Formazan Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
Alternative Cytotoxicity Assays: A Comparative Overview
While the MTT assay is popular, it is not without its drawbacks. For instance, the insoluble formazan requires a solubilization step, and certain compounds can interfere with the MTT reduction. Other tetrazolium-based assays, such as XTT and WST-1, produce a water-soluble formazan, simplifying the protocol.[15][16]
| Assay | Principle | Advantages | Disadvantages |
| MTT | Mitochondrial dehydrogenase activity reduces MTT to insoluble purple formazan. | Inexpensive, widely used and referenced. | Requires a solubilization step, potential for interference by reducing agents.[15] |
| XTT | Mitochondrial dehydrogenase activity reduces XTT to a soluble orange formazan. | Soluble product, no solubilization step needed. | Lower signal intensity compared to MTT. |
| WST-1 | Extracellular reduction of WST-1 by plasma membrane electron transport to a soluble yellow formazan.[15] | Highly sensitive, soluble product, less affected by reducing agents.[7][17] | More expensive than MTT. |
| LDH | Measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium. | Directly measures cytotoxicity (membrane integrity). | Less sensitive for anti-proliferative effects, timing is critical. |
Causality Behind Experimental Choice: For high-throughput screening of a large library of imidazo[1,2-a]pyridine derivatives, the cost-effectiveness and established nature of the MTT assay make it a suitable primary choice. However, for compounds that show potential interference or for more precise dose-response studies, transitioning to a WST-1 assay is advisable due to its higher sensitivity and simpler workflow.[7][17] If the primary mechanism of action is suspected to be rapid membrane damage, an LDH assay would provide more direct evidence of cytotoxicity.
Validation of Cytotoxicity Assays
To ensure the reliability of cytotoxicity data, the assay must be validated for several key parameters.
| Validation Parameter | Definition | Acceptance Criteria (Example) |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte (in this case, viable cells). | R² > 0.98 for the correlation between cell number and absorbance. |
| Precision (Repeatability) | The precision under the same operating conditions over a short interval of time. | Coefficient of Variation (CV%) < 15% for replicate wells. |
| Precision (Intermediate) | The precision within-laboratory variations: different days, different analysts, different equipment, etc. | CV% < 20% between different experiments. |
| Accuracy | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. | Recovery of 80-120% for a known concentration of a reference compound. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | Consistent results with minor variations in incubation time or reagent concentration. |
| Z'-Factor | A statistical parameter to quantify the suitability of a high-throughput screening assay.[18][19][20] | Z' > 0.5 for an excellent assay.[18][19] |
Workflow for Cytotoxicity Assay Validation
Caption: Workflow for the validation of a cytotoxicity assay.
Unraveling the Mechanism of Action: Apoptosis and Cell Cycle Analysis
Many anticancer agents, including imidazo[1,2-a]pyridine derivatives, exert their effects by inducing apoptosis (programmed cell death) and/or causing cell cycle arrest.[5] Flow cytometry is a powerful tool for investigating these cellular processes.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. PI is a fluorescent nucleic acid intercalator that is membrane-impermeable and therefore only enters cells with compromised membrane integrity (i.e., late apoptotic or necrotic cells).
-
Cell Treatment: Treat cells with the imidazo[1,2-a]pyridine derivative at its IC50 concentration for a predetermined time (e.g., 24, 48 hours). Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend approximately 1-5 x 10^5 cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI.[21]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[21]
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry immediately. Healthy cells will be double-negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be double-positive.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
PI can also be used to analyze the cell cycle distribution. By staining the DNA of fixed and permeabilized cells, the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified based on their DNA content.[22][23][24]
-
Cell Treatment: Treat cells as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while gently vortexing. Cells can be stored at -20°C for several weeks.[23]
-
Staining: Wash the fixed cells with PBS and resuspend them in a PI staining solution containing RNase A to prevent staining of double-stranded RNA.[23][25]
-
Incubation: Incubate for at least 30 minutes at room temperature in the dark.[24][25]
-
Flow Cytometry Analysis: Analyze the DNA content by flow cytometry. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases.
Troubleshooting Common Flow Cytometry Issues
| Problem | Possible Cause | Solution |
| Weak or No Signal | Low antigen expression, degraded antibody/reagent, incorrect laser/filter settings. | Use a positive control with known expression, check reagent expiry dates, ensure correct instrument setup.[26] |
| High Background | Insufficient washing, high antibody/reagent concentration, cell death. | Increase wash steps, titrate reagents, use a viability dye to exclude dead cells.[27] |
| Poor Resolution of Cell Populations | Cell clumps, improper compensation. | Filter samples before analysis, perform single-stain controls for compensation.[26][28] |
Target Engagement and Signaling Pathway Analysis
As many imidazo[1,2-a]pyridine derivatives are kinase inhibitors, it is crucial to validate their engagement with the intended target and their impact on downstream signaling.[29]
In Vitro Kinase Inhibition Assays
These assays directly measure the ability of a compound to inhibit the activity of a specific kinase. They can be performed in a biochemical (cell-free) or cell-based format.
Biochemical Kinase Assays: These assays use a purified recombinant kinase, a substrate (peptide or protein), and ATP. The transfer of phosphate from ATP to the substrate is measured, often using luminescence (e.g., ADP-Glo™ Kinase Assay) or fluorescence (e.g., TR-FRET).[30][31]
Cell-Based Kinase Assays: These assays measure the phosphorylation of a specific substrate within a cellular context, providing a more physiologically relevant assessment of target engagement. Western blotting or specialized cellular assays can be used.
Causality Behind Experimental Choice: A biochemical assay is ideal for initial screening and determining the direct inhibitory potency (IC50) of a compound against its target kinase without the complexity of cellular uptake and metabolism. A cell-based assay is a necessary follow-up to confirm that the compound can access its target within the cell and inhibit its activity, leading to the desired downstream effects.
Western Blotting for PI3K/Akt/mTOR Pathway Modulation
For imidazo[1,2-a]pyridine derivatives targeting the PI3K/Akt/mTOR pathway, Western blotting is a key technique to validate their mechanism of action.[5] By measuring the phosphorylation status of key proteins in this pathway, such as Akt (at Ser473 and Thr308) and mTOR, one can confirm target engagement and downstream signaling inhibition.
Signaling Pathway Targeted by Imidazo[1,2-a]pyridine Derivatives
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by imidazo[1,2-a]pyridine derivatives.
Conclusion: A Framework for Rigorous In Vitro Evaluation
The successful development of imidazo[1,2-a]pyridine derivatives as therapeutic agents relies on a foundation of high-quality, reproducible in vitro data. By implementing a rigorous validation framework for key assays, researchers can ensure the integrity of their findings and make informed decisions about which compounds to advance through the drug discovery pipeline. This guide provides the protocols, comparative insights, and validation strategies necessary to confidently characterize this promising class of compounds. Adherence to these principles of scientific integrity is paramount to translating preclinical discoveries into clinical realities.
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Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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Ganot, N., et al. (2022). Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay. JoVE. Retrieved from [Link]
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PubMed. (2023). A carbon-11 labeled imidazo[1,2- a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. Retrieved from [Link]
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European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
-
GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]
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ResearchGate. (2019). A comparative study of MTT and WST-1 assays in cytotoxicity analysis. Retrieved from [Link]
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PubMed Central. (n.d.). Qualification of a flow cytometry-based method for the evaluation of in vitro cytotoxicity of GTA002 natural killer cell therapy. Retrieved from [Link]
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PubMed Central. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Retrieved from [Link]
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PubMed Central. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
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ICH. (2022). Validation of Analytical Procedure Q2(R2). Retrieved from [Link]
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ResearchGate. (2017). Validation of analytical methods in compliance with good manufacturing practice: A practical approach. Retrieved from [Link]
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BMG LABTECH. (2025). The Z prime value (Z´). Retrieved from [Link]
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PubMed Central. (n.d.). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Retrieved from [Link]
-
JournalAgent. (2021). A Comparative Study of MTT and WST-1 Assays in Cytotoxicity Analysis. Retrieved from [Link]
-
University of Rochester Medical Center. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]
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Boster Bio. (n.d.). Troubleshooting Flow Cytometry Issues: A Comprehensive Guide. Retrieved from [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
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FDA. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
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ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Retrieved from [Link]
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Biocompare. (2022). Flow Cytometry Troubleshooting Guide. Retrieved from [Link]
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Wikipedia. (n.d.). Z-factor. Retrieved from [Link]
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e-Century Publishing Corporation. (2023). A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. Retrieved from [Link]
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Pharma Validation. (n.d.). Accuracy, Precision & Linearity. Retrieved from [Link]
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MDPI. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Retrieved from [Link]
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ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
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Drug Target Review. (2023). Assay performance and the Z'-factor in HTS. Retrieved from [Link]
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PubMed Central. (2020). Mind your assays: Misleading cytotoxicity with the WST-1 assay in the presence of manganese. Retrieved from [Link]
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J-STAGE. (n.d.). Validation Study on Five Cytotoxicity Assays by JSAAE I. Overview of the Study and Analyses of Variations of ED50 Values. Retrieved from [Link]
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Frontiers. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Retrieved from [Link]
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Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]
-
YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]
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Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Retrieved from [Link]
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NCBI Bookshelf. (2012). HTS Assay Validation. Retrieved from [Link]
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ResearchGate. (n.d.). New Imidazo[1,2-a]pyridine Inhibits AKT/mTOR Pathway and Induces Cell Cycle Arrest and Apoptosis in Melanoma and Cervical Cancer Cells. Retrieved from [Link]
-
UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content - Protocols. Retrieved from [Link]
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BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
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Haydarpasa Numune Med J. (2021). A Comparative Study of MTT and WST-1 Assays in Cytotoxicity Analysis. Retrieved from [Link]
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PubMed Central. (n.d.). Assaying cell cycle status using flow cytometry. Retrieved from [Link]
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- 9. database.ich.org [database.ich.org]
- 10. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 11. database.ich.org [database.ich.org]
- 12. m.youtube.com [m.youtube.com]
- 13. atcc.org [atcc.org]
- 14. texaschildrens.org [texaschildrens.org]
- 15. Mind your assays: Misleading cytotoxicity with the WST-1 assay in the presence of manganese - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What are the differences between MTT and WST assays? | AAT Bioquest [aatbio.com]
- 17. hnhtipdergisi.com [hnhtipdergisi.com]
- 18. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 19. bmglabtech.com [bmglabtech.com]
- 20. Z-factor - Wikipedia [en.wikipedia.org]
- 21. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 22. Flow cytometry with PI staining | Abcam [abcam.com]
- 23. vet.cornell.edu [vet.cornell.edu]
- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 25. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 26. bosterbio.com [bosterbio.com]
- 27. Flow Cytometry Troubleshooting Guide [sigmaaldrich.com]
- 28. Flow cytometry troubleshooting | Abcam [abcam.com]
- 29. mdpi.com [mdpi.com]
- 30. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]
- 31. bmglabtech.com [bmglabtech.com]
Cross-Validation of Biological Screening Results for Imidazo[1,2-a]pyridines
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of blockbuster drugs like Zolpidem (GABA
Many imidazo[1,2-a]pyridine derivatives exhibit strong fluorescence in the blue-green region (400–550 nm), which significantly overlaps with the emission channels of standard High-Throughput Screening (HTS) technologies like FRET, TR-FRET, and Fluorescence Polarization (FP). This creates a high risk of false positives (readout interference) that are often mistaken for high-affinity binding.
This guide outlines a rigorous cross-validation workflow designed to distinguish true pharmacological hits from assay artifacts. We compare standard fluorescence-based primary screens against label-free orthogonal methods (SPR) and luminescent counter-screens.
The Challenge: Why Validation is Critical
The Fluorescence Liability
Unlike non-emissive scaffolds, the imidazo[1,2-a]pyridine core possesses a rigid, conjugated
-
The Artifact: If a primary kinase assay uses a tracer emitting at 520 nm (e.g., Fluorescein), and your imidazo-derivative emits at 515 nm upon excitation, the detector registers "high signal" (or low signal depending on the format) regardless of biological activity.
-
The Consequence: Potent "hits" in silico or primary screens vanish during functional cellular validation, wasting resources.
PAINS and Aggregation
While not all imidazo[1,2-a]pyridines are PAINS (Pan-Assay Interference Compounds), their lipophilic nature can induce colloidal aggregation , sequestering enzymes non-specifically. This mimics inhibition in biochemical assays but is biologically irrelevant.
Comparative Analysis: Primary vs. Orthogonal Screens
To validate a hit, you must move from readout-dependent (optical) to readout-independent (biophysical/mass) methods.
| Feature | Primary Screen: TR-FRET / FP | Orthogonal Screen: Surface Plasmon Resonance (SPR) | Counter Screen: ADP-Glo™ (Luminescence) |
| Detection Principle | Light Emission (Fluorophore) | Mass/Refractive Index Change (Label-Free) | ATP-to-Light Conversion (Luciferase) |
| Throughput | Ultra-High | Medium | High |
| Interference Risk | High (Compound fluorescence, quenching) | Low (Solubility limits only) | Low (Unless compound inhibits Luciferase) |
| Data Output | % Inhibition (Endpoint) | IC | |
| Imidazo-Suitability | Poor (High false positive rate) | Excellent (Gold Standard) | Good (Verifies enzymatic inhibition) |
Visualizing the Validation Logic
The following diagram illustrates the decision matrix required to validate imidazo[1,2-a]pyridine hits, filtering out fluorescence artifacts and aggregators.
Figure 1: Critical Decision Tree for Imidazo[1,2-a]pyridine Validation. Note the early exit for fluorescent artifacts.
Experimental Protocols
Protocol A: Detection of Intrinsic Fluorescence (The "Sanity Check")
Before running any inhibition assay, you must profile the optical properties of your library.
-
Preparation: Dissolve imidazo-derivatives in DMSO to 10 mM. Dilute to 10 µM in the assay buffer (e.g., PBS pH 7.4).
-
Scan: Use a monochromator-based plate reader.
-
Excitation Scan: Fix emission at 520 nm (common FRET acceptor); scan excitation 300–500 nm.
-
Emission Scan: Fix excitation at 480 nm (common FRET donor); scan emission 500–650 nm.
-
-
Analysis: If the compound signal >10% of the positive control fluorophore signal, ABORT fluorescence-based assays. Switch to Protocol B.
Protocol B: Orthogonal Validation via Surface Plasmon Resonance (SPR)
SPR is the definitive method to prove that an imidazo-derivative physically binds to the target protein (e.g., Kinase or GABA receptor) rather than just interfering with light detection.
Instrument: Biacore 8K or similar. Target: Recombinant Protein (e.g., Kinase Domain).
-
Immobilization (Ligand):
-
Use a CM5 sensor chip (carboxymethylated dextran).
-
Activate flow cell with EDC/NHS (1:1).
-
Inject Target Protein (20 µg/mL in Acetate pH 5.0) to achieve ~2000 RU density.
-
Block with Ethanolamine.
-
Reference Channel: Activate and block without protein to subtract non-specific binding.
-
-
Analyte Injection (The Imidazo-Derivative):
-
Prepare a concentration series (e.g., 0, 0.1, 0.5, 1, 5, 10 µM) in Running Buffer (HBS-EP+).
-
Critical Step: Ensure DMSO concentration is matched exactly (e.g., 2%) in both Running Buffer and Analyte samples to prevent "bulk refractive index" jumps.
-
-
Kinetic Analysis:
-
Inject for 60s (Association) and allow 120s dissociation.
-
Data Fit: Fit curves to a 1:1 Langmuir binding model.
-
Validation Criteria: A true hit must show dose-dependent association (
) and specific dissociation ( ). Square-wave "box" shapes often indicate non-specific aggregation or solvent mismatch, not binding.
-
Protocol C: Aggregation Counter-Screen
Imidazo[1,2-a]pyridines are hydrophobic. False positives often arise from the formation of colloidal aggregates that sequester the enzyme.
-
Baseline Assay: Run the enzymatic assay (e.g., ADP-Glo) at the IC
concentration of the compound. -
Detergent Challenge: Repeat the assay in the presence of 0.01% Triton X-100 or 0.005% Tween-20 .
-
Interpretation:
-
True Inhibitor: Potency remains unchanged (IC
is stable). -
Aggregator: Potency drops significantly (IC
shifts >10-fold) because the detergent breaks up the colloid, releasing the enzyme.
-
Mechanism of Interference Diagram
Understanding how the scaffold tricks the detector is key to troubleshooting.
Figure 2: Optical Interference Mechanism. The imidazo-scaffold absorbs excitation energy and emits light at the detection wavelength, mimicking the tracer signal.
References
-
Goel, R. et al. (2023). "Imidazo[1,2-a]pyridines: A comprehensive review on its synthesis and biological perspective." Journal of Molecular Structure.
-
Baell, J. B., & Holloway, G. A. (2010). "New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays." Journal of Medicinal Chemistry.
-
Thorne, N. et al. (2010). "Apparent activity in high-throughput screening: origins of compound-dependent assay interference." Current Opinion in Chemical Biology.
-
Giannetti, A. M. (2011). "From experimental design to data analysis: a beginner's guide to surface plasmon resonance (SPR) for small molecule screening." Methods in Molecular Biology.
-
Li, Y. et al. (2022). "An imidazo[1,2-a]pyridine-functionalized fluorescent probe for naked-eye detection of Hg2+." Sensors & Diagnostics.
Safety Operating Guide
Personal protective equipment for handling 8-Chloro-3-iodoimidazo[1,2-A]pyridine
This guide outlines the safety, logistical, and operational protocols for handling 8-Chloro-3-iodoimidazo[1,2-A]pyridine .[1]
Important Identity Note:
-
Chemical Name: this compound[1]
-
CAS Registry Number: 1005206-38-3 (Note: Some commercial sources may also list CAS 1379347-06-4 for this specific structure.[1] Verify the Certificate of Analysis from your specific vendor).[1]
-
Physical State: Solid (typically off-white to yellow crystalline powder).[1]
Risk Assessment & Hazard Identification
Rationale: Specific toxicological data for this intermediate is limited.[1] Therefore, safety protocols are derived from Structure-Activity Relationships (SAR) of the halogenated imidazopyridine class and the highly toxic 3-chloropyridine substructure.[1]
| Hazard Class (SAR-Derived) | Risk Level | Mechanism / Justification |
| Acute Toxicity (Dermal/Inhalation) | High | The 3-chloropyridine moiety (a structural analog) is classified as Fatal in contact with skin/inhaled (Category 2).[1] Treat this derivative as a potent transdermal toxin.[1] |
| Skin/Eye Corrosion | Severe | Halogenated nitrogen heterocycles are potent alkylating agents and irritants. Dust contact with mucous membranes can cause irreversible damage. |
| Respiratory Sensitization | Moderate | Fine particulates can act as sensitizers; inhalation of dust must be strictly prevented.[1] |
Personal Protective Equipment (PPE) Matrix
Directive: Do not rely on standard "lab safety" defaults. This compound requires a barrier-protection strategy.
PPE Selection Logic (Graphviz)
This decision tree illustrates the required PPE based on the state of the chemical (Solid vs. Solution).[1]
Caption: PPE escalation logic based on physical state. Solid handling requires particulate control; solutions require solvent-specific barrier gloves.
Detailed PPE Specifications
| Protection Zone | Equipment Requirement | Technical Justification |
| Hand Protection (Primary) | Double Nitrile Gloves (min 5 mil / 0.12 mm) | Nitrile provides excellent resistance to solids.[1] Change immediately upon splash. |
| Hand Protection (Secondary) | Silver Shield / Laminate (Under Nitrile) | Required if dissolving in permeating solvents like Dichloromethane (DCM) or DMF , which can carry the toxic payload through nitrile.[1] |
| Respiratory | Fume Hood (Face Velocity: 80-100 fpm) | Primary control.[1] If weighing outside a hood is unavoidable (not recommended), a P100 particulate respirator is mandatory.[1] |
| Eye/Face | Chemical Splash Goggles | Safety glasses are insufficient due to the risk of airborne dust entering from the side. |
| Body | Tyvek® Sleeves or Disposable Lab Coat | Prevents dust accumulation on fabric lab coats, which can lead to secondary exposure outside the lab.[1] |
Operational Workflow: Handling & Synthesis
Objective: Isolate the operator from the chemical at every step.
Step 1: Weighing & Transfer
-
Static Control: Use an anti-static gun or ionizer bar inside the balance enclosure.[1] Halogenated heterocycles are often static-prone, causing "flying powder."
-
Containment: Weigh only inside a certified chemical fume hood or a powder containment balance enclosure.
-
Technique:
-
Place a pre-tared vial inside the balance.
-
Use a disposable spatula (do not reuse).
-
Cap the vial inside the hood immediately after weighing.
-
Wipe the exterior of the vial with a solvent-dampened Kimwipe (acetone/methanol) before removing it from the hood.
-
Step 2: Reaction Setup
-
Solvent Choice: If possible, avoid DCM. Use Acetonitrile or Ethyl Acetate if chemistry permits, as they have lower skin permeation rates than DCM/DMF.[1]
-
Addition: Add solvent to the solid, not solid to the solvent, to minimize splash risk.[1]
-
Temperature: If heating is required, use a heating block with a temperature probe. Avoid oil baths to prevent cross-contamination of the heating medium.
Step 3: Spill Management
-
Solid Spill: Do NOT sweep. Cover with wet paper towels (to dampen dust), then scoop into a hazardous waste bag. Clean area with soap and water.[2][3]
-
Solution Spill: Absorb with vermiculite or sand.[1] Do not use combustible materials (sawdust).[1]
Waste Disposal & Deactivation
Legal Requirement: All waste containing this compound must be treated as Hazardous Chemical Waste.
| Waste Stream | Disposal Method |
| Solid Waste | Collect in a dedicated container labeled "Toxic Solid - Halogenated Heterocycle."[1] Incineration is the required destruction method. |
| Liquid Waste | Segregate into "Halogenated Organic Waste" streams. Do not mix with oxidizers (e.g., Nitric Acid) to prevent exothermic decomposition.[1] |
| Contaminated Sharps | Needles/syringes used with this compound must go into a rigid sharps container immediately.[1] Do not recap. |
Emergency Response (Quick Reference)
-
Skin Contact: Wash with lukewarm water and soap for 15 minutes .[1][2] Do not scrub hard (abrades skin). Seek medical evaluation.
-
Eye Contact: Flush at an eyewash station for 15 minutes , holding eyelids open.[1] Time is critical to prevent corneal opacity.[1]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, emergency services (911/EMS) must be called.
References
-
Fisher Scientific. (2025).[1] Safety Data Sheet: 3-Chloropyridine. Retrieved from (Analogous hazard data for chloropyridine core).[1]
-
PubChem. (2025).[1][4][5][6] Compound Summary: 8-Chloroimidazo[1,2-a]pyridine.[1] National Library of Medicine.[4] Retrieved from (Structural class properties).[1]
-
ECHEMI. (2025).[1][5] this compound Supplier Data. Retrieved from (Identification and physical state verification).[1]
-
Occupational Safety and Health Administration (OSHA). (2024).[1] Laboratory Safety Guidance. Retrieved from .[1]
Sources
- 1. (1aR,4E,6R,6aR,9aS,10aR)-6-(Acetyloxy)-1a,3,6,6a,7,9a,10,10a-octahydro-4,10a-dimethyl-7-methyleneoxireno(8,9)cyclodeca(1,2-b)furan-8(2H)-one | C17H22O5 | CID 5281496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. echemi.com [echemi.com]
- 4. 8-(Chloromethyl)imidazo[1,5-a]pyridine | C8H7ClN2 | CID 89668926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Imidazo(1,2-a)pyridine | C7H6N2 | CID 78960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 20-(Nonylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol | C29H52O8 | CID 168666 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
